Product packaging for 7-Methylthieno[3,2-d]pyrimidine(Cat. No.:CAS No. 871013-26-2)

7-Methylthieno[3,2-d]pyrimidine

Cat. No.: B1455585
CAS No.: 871013-26-2
M. Wt: 150.2 g/mol
InChI Key: HCDWIFDKDPYXLO-UHFFFAOYSA-N
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Description

7-Methylthieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C7H6N2S and its molecular weight is 150.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2S B1455585 7-Methylthieno[3,2-d]pyrimidine CAS No. 871013-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6N2S/c1-5-3-10-6-2-8-4-9-7(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDWIFDKDPYXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=CN=CN=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717346
Record name 7-Methylthieno[3,2-d]pyrimidine
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Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871013-26-2
Record name 7-Methylthieno[3,2-d]pyrimidine
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Record name 7-methylthieno[3,2-d]pyrimidine
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Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 7-Methylthieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 7-Methylthieno[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of experimental data for the parent compound, this guide also includes information on its closely related derivatives, this compound-2,4(1H,3H)-dione and 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine, to provide a broader understanding of the chemical landscape of this scaffold.

Chemical and Physical Properties

PropertyThis compound (Predicted)This compound-2,4(1H,3H)-dione2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine
Molecular Formula C₇H₆N₂S[1]C₇H₆N₂O₂S[2][3]C₇H₄Cl₂N₂S[4]
Molecular Weight 150.20 g/mol 182.20 g/mol [3]219.09 g/mol [4]
Monoisotopic Mass 150.02516 Da[1]182.01500 Da-
CAS Number Not available35265-81-7[2][5]35265-83-9[4]
Predicted Density -1.433 g/cm³-

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound and its analogues. While a complete set of experimental spectra for the parent compound is not available, predicted data and information from related structures are presented.

Mass Spectrometry

The fragmentation pattern in mass spectrometry provides valuable information about the structure of the molecule.

  • This compound (Predicted):

    • [M+H]⁺: 151.03244 m/z[1]

    • [M+Na]⁺: 173.01438 m/z[1]

    • [M-H]⁻: 149.01788 m/z[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure. Although specific NMR data for this compound is scarce, data for related thienopyrimidine derivatives offer insights into expected chemical shifts.

Note: Specific experimental ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. The characterization of this core structure would require its synthesis and subsequent spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations.

Note: No experimental IR spectrum for this compound was found in the public domain.

Experimental Protocols

The synthesis of the thieno[3,2-d]pyrimidine scaffold is a key step in the development of new therapeutic agents. While a specific protocol for the 7-methyl parent compound is not detailed, general synthetic routes for substituted thieno[3,2-d]pyrimidines often involve the cyclization of a substituted 2-aminothiophene-3-carboxylate or carbonitrile with a one-carbon source.

A general approach for the synthesis of thieno[3,2-d]pyrimidinones involves the following steps:

  • Synthesis of 3-amino-thiophene-2-carboxylate synthons: This is often achieved through a multi-step process starting from appropriate aldehydes or ketones.

  • Cyclization: The 3-amino-thiophene-2-carboxylate is then cyclized with a suitable reagent like urea or a primary amine to form the thieno[3,2-d]pyrimidinone ring system. For instance, heating ethyl 2-aminothiophene-3-carboxylate with urea can yield the corresponding thieno[3,2-d]pyrimidine-2,4-dione.

Note: The detailed experimental conditions, including solvents, temperatures, and catalysts, would vary depending on the specific substituents on the thiophene and pyrimidine rings.

Signaling Pathways and Biological Activity

The thieno[3,2-d]pyrimidine scaffold is a prominent pharmacophore in the design of kinase inhibitors, which play a crucial role in cellular signaling pathways that are often dysregulated in diseases like cancer. Derivatives of this core structure have been shown to inhibit several important kinases, including Phosphoinositide 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and Bruton's tyrosine kinase (BTK).

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Thienopyrimidine derivatives have been developed as potent and selective inhibitors of PI3K. By blocking the activity of PI3K, these compounds can disrupt downstream signaling, leading to the inhibition of tumor cell growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Thienopyrimidine This compound (Derivatives) Thienopyrimidine->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by thienopyrimidine derivatives.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, leading to cell proliferation and survival. Overexpression or mutation of EGFR is common in various cancers. Thienopyrimidine derivatives have been designed as EGFR inhibitors, blocking its kinase activity and thereby preventing the activation of downstream signaling.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activates MAPK MAPK Pathway Ras->MAPK Activates Proliferation Cell Proliferation & Survival MAPK->Proliferation Promotes PI3K_Akt->Proliferation Promotes Thienopyrimidine This compound (Derivatives) Thienopyrimidine->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by thienopyrimidine derivatives.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway, which is essential for B-cell development, differentiation, and survival. Aberrant BTK activity is implicated in B-cell malignancies and autoimmune diseases. Thienopyrimidine-based compounds have been developed as potent BTK inhibitors.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB NF-κB Pathway PLCg2->NFkB Activates BCell_Activity B-Cell Proliferation & Survival NFkB->BCell_Activity Promotes Thienopyrimidine This compound (Derivatives) Thienopyrimidine->BTK Inhibits

References

An In-depth Technical Guide to 7-Methylthieno[3,2-d]pyrimidine: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylthieno[3,2-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine class of molecules. Thienopyrimidines are recognized as significant scaffolds in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a wide range of biological targets. This technical guide provides a detailed overview of the chemical structure and a potential synthetic route for this compound, tailored for professionals in chemical research and drug development.

Chemical Structure and Properties

The core structure of this compound consists of a thiophene ring fused to a pyrimidine ring, with a methyl group substitution at the 7th position.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 871013-26-2[1][2]
Molecular Formula C₇H₆N₂S[1]
Molecular Weight 150.2 g/mol [1]

Synthesis of Thieno[3,2-d]pyrimidine Core

A plausible synthetic approach for the this compound core can be extrapolated from established methods for analogous structures. A key intermediate for this synthesis is methyl 3-amino-5-methylthiophene-2-carboxylate.

Logical Workflow for the Synthesis of the Thieno[3,2-d]pyrimidine Core:

G A Methyl 3-amino-5-methylthiophene-2-carboxylate B Cyclization with a Formylating Agent (e.g., Formamide) A->B C 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one B->C D Chlorination (e.g., POCl3) C->D E 4-Chloro-7-methylthieno[3,2-d]pyrimidine D->E F Reductive Dechlorination E->F G This compound F->G

Caption: A potential synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on general procedures for the synthesis of similar thieno[3,2-d]pyrimidine derivatives. These should be adapted and optimized for the specific synthesis of this compound.

Synthesis of 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one

This step involves the cyclization of the aminothiophene precursor.

  • Reactants:

    • Methyl 3-amino-5-methylthiophene-2-carboxylate

    • Formamide

  • Procedure:

    • A mixture of methyl 3-amino-5-methylthiophene-2-carboxylate and an excess of formamide is heated at reflux for several hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

    • The crude product is washed with a suitable solvent (e.g., ethanol) and dried to yield 7-methylthieno[3,2-d]pyrimidin-4(3H)-one.

Synthesis of 4-Chloro-7-methylthieno[3,2-d]pyrimidine

This step involves the chlorination of the pyrimidinone intermediate.

  • Reactants:

    • 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • A suspension of 7-methylthieno[3,2-d]pyrimidin-4(3H)-one in an excess of phosphorus oxychloride is heated at reflux for several hours.

    • The reaction is monitored by TLC.

    • After completion, the excess phosphorus oxychloride is removed under reduced pressure.

    • The residue is carefully quenched with crushed ice and neutralized with a base (e.g., sodium bicarbonate solution).

    • The resulting solid is filtered, washed with water, and dried to afford 4-chloro-7-methylthieno[3,2-d]pyrimidine.

Synthesis of this compound

The final step is the reductive dechlorination to obtain the target compound.

  • Reactants:

    • 4-Chloro-7-methylthieno[3,2-d]pyrimidine

    • Palladium on carbon (Pd/C) catalyst

    • A hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium formate)

    • A suitable solvent (e.g., ethanol or ethyl acetate)

  • Procedure:

    • 4-Chloro-7-methylthieno[3,2-d]pyrimidine is dissolved in a suitable solvent.

    • A catalytic amount of Pd/C is added to the solution.

    • The mixture is subjected to hydrogenation conditions (either under a hydrogen atmosphere or with the addition of a hydrogen donor).

    • The reaction is monitored by TLC until the starting material is consumed.

    • The catalyst is removed by filtration through a pad of celite.

    • The solvent is evaporated under reduced pressure, and the crude product can be purified by column chromatography to yield this compound.

Biological Activity and Signaling Pathways

The broader class of thieno[3,2-d]pyrimidines has been extensively investigated for a variety of biological activities, primarily as kinase inhibitors in cancer therapy.[3][4] Derivatives of this scaffold have shown potent inhibitory activity against enzymes such as phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), both of which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[3]

Illustrative Signaling Pathway Involvement of Thieno[3,2-d]pyrimidine Derivatives:

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Promotes Thieno_pyrimidine Thieno[3,2-d]pyrimidine Derivative Thieno_pyrimidine->PI3K Inhibits Thieno_pyrimidine->mTOR Inhibits

Caption: General PI3K/Akt/mTOR signaling pathway and points of inhibition by thienopyrimidine derivatives.

While specific studies on the biological activity of this compound are limited, its structural features suggest that it may also exhibit inhibitory activity against various kinases, making it a compound of interest for further investigation in drug discovery programs.

Conclusion

This compound represents a valuable chemical entity within the pharmacologically significant thienopyrimidine family. This guide has provided an overview of its structure and a plausible, though hypothetical, synthetic route based on established chemical principles for this class of compounds. The potential for this scaffold to interact with key biological pathways, particularly those involved in cell signaling and proliferation, underscores the need for further research to elucidate its specific biological functions and therapeutic potential. The provided synthetic strategies and background information serve as a foundational resource for researchers aiming to explore the chemistry and pharmacology of this promising molecule.

References

Spectroscopic and Synthetic Profile of 7-Methylthieno[3,2-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The characterization of thieno[3,2-d]pyrimidine derivatives relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of 7-Methylthieno[3,2-d]pyrimidine. Predicted mass spectrometry data for the parent compound (Molecular Formula: C₇H₆N₂S) is presented below.

AdductPredicted m/z
[M+H]⁺151.03244
[M+Na]⁺173.01438
[M-H]⁻149.01788
[M]⁺150.02461
Monoisotopic Mass150.02516 Da
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. While specific experimental data for this compound is unavailable, the following table presents representative data for a related derivative, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, to illustrate the expected chemical shift ranges.[1]

¹H NMR (400 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityAssignment
9.95sPyrimidine-H
9.38sPyrimidine-H
9.21sPyrimidine-H
8.61d, J = 5.8 HzThiophene-H
8.36–8.34mPhenyl-H
7.74d, J = 5.8 HzThiophene-H
7.72–7.68mPhenyl-H
7.66–7.62mPhenyl-H

¹³C NMR (100 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmAssignment
163.3, 157.0, 154.8, 154.2, 153.6, 152.2, 146.4, 141.4, 130.5, 130.0, 129.4, 127.5, 124.1, 118.5, 114.6Aromatic C
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table shows characteristic IR absorption bands for a related thieno[3,2-d]pyrimidine derivative.[1]

Wavenumber (cm⁻¹)Assignment
1620C=N stretching
755, 690C-H bending

Experimental Protocols

The following sections outline generalized experimental protocols for the acquisition of spectroscopic data for thieno[3,2-d]pyrimidine derivatives, based on standard laboratory practices.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[2][3]

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition :

    • For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence.

  • Data Processing : Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition : Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis : Determine the molecular weight of the compound from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Synthetic Workflow

The synthesis of the thieno[3,2-d]pyrimidine core often starts from a substituted 2-aminothiophene derivative. The following diagram illustrates a generalized synthetic pathway.

Synthetic Workflow for Thieno[3,2-d]pyrimidine Core A 2-Aminothiophene Derivative B Intermediate A->B Formylation / Acylation C Thieno[3,2-d]pyrimidine Core B->C Cyclization with Amine Source

Caption: Generalized synthesis of the thieno[3,2-d]pyrimidine core.

Logical Relationship of Spectroscopic Analysis

The combination of different spectroscopic techniques provides a comprehensive characterization of the target molecule. The logical flow of analysis is depicted below.

Spectroscopic Analysis Workflow Start Synthesized Compound MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS IR IR Spectroscopy (Functional Group Identification) Start->IR NMR NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) Start->NMR Structure Final Structure Confirmation MS->Structure IR->Structure NMR->Structure

Caption: Workflow for spectroscopic characterization.

References

An In-depth Technical Guide on the Solubility and Stability of 7-Methylthieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-methylthieno[3,2-d]pyrimidine, focusing on its solubility and stability. Due to the limited publicly available data on this specific molecule, this document outlines general characteristics of the thieno[3,2-d]pyrimidine scaffold, detailed experimental protocols for property determination, and best practices for its handling and formulation in a research and development setting.

Introduction to this compound

The thieno[3,2-d]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition for cancer therapy and anti-inflammatory effects.[1][2] this compound, a specific analog, is of interest for its potential as a building block in the synthesis of novel therapeutic agents. Understanding its fundamental physicochemical properties, such as solubility and stability, is critical for its effective use in drug discovery and development, influencing everything from biological screening to formulation and bioavailability.

Solubility Profile

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

  • pH: The pyrimidine ring contains basic nitrogen atoms that can be protonated at acidic pH, potentially increasing aqueous solubility.

  • Solvent Polarity: Solubility is generally higher in solvents with similar polarity to the solute.

  • Temperature: For most solids, solubility increases with temperature.

  • Crystalline Form: Different polymorphs of a compound can exhibit different solubilities.

Experimental Protocol for Thermodynamic Solubility Determination

This protocol describes a standardized shake-flask method for determining the thermodynamic solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO, etc.)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., DMSO or methanol) for creating a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method against a calibration curve.

  • Data Reporting: Express the solubility in units such as mg/mL or µg/mL.

Data Presentation: Solubility of this compound

The following table provides a template for presenting solubility data.

Solvent SystempHTemperature (°C)Solubility (mg/mL)Method
Deionized Water7.025Data not availableShake-Flask
PBS7.437Data not availableShake-Flask
0.1 N HCl1.237Data not availableShake-Flask
EthanolN/A25Data not availableShake-Flask
DMSON/A25Data not availableShake-Flask

Stability Profile

The chemical stability of a compound is crucial for its storage, formulation, and in vivo efficacy. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts. Thieno[3,2-d]pyrimidines, like other heterocyclic compounds, can be susceptible to degradation under certain conditions.

Potential Degradation Pathways

Potential degradation pathways for this compound may include:

  • Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, especially at extreme pH values.

  • Oxidation: The sulfur atom in the thiophene ring and other electron-rich positions could be prone to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic systems.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Temperature-controlled oven

  • HPLC system with a photodiode array (PDA) detector or mass spectrometer (MS)

Methodology:

  • Preparation of Sample Solutions: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add HCl to the sample solution to a final concentration of 0.1 N. Heat the solution (e.g., at 60 °C) for a defined period.

    • Basic Hydrolysis: Add NaOH to the sample solution to a final concentration of 0.1 N. Keep the solution at room temperature or heat gently.

    • Oxidation: Add H₂O₂ to the sample solution (e.g., 3% v/v). Keep the solution at room temperature.

    • Thermal Stress: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60 °C).

    • Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The use of a PDA or MS detector is crucial to identify and characterize any degradation products.

  • Data Reporting: Report the percentage of the parent compound remaining and the formation of any major degradation products.

Data Presentation: Stability of this compound

The following table provides a template for presenting stability data from forced degradation studies.

Stress ConditionTime (hours)Temperature (°C)% Assay of Parent CompoundDegradation Products Observed
0.1 N HCl2460Data not availableData not available
0.1 N NaOH2425Data not availableData not available
3% H₂O₂2425Data not availableData not available
Thermal (Solid)4860Data not availableData not available
Photostability2425Data not availableData not available

Visualization of a Relevant Signaling Pathway

Thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory signaling pathways.[1] The following diagram illustrates a simplified representation of the RIPK2 signaling pathway.

RIPK2_Signaling_Pathway Nod1_2 Nod1/Nod2 RIPK2 RIPK2 Nod1_2->RIPK2 recruits PAMPs PAMPs/DAMPs PAMPs->Nod1_2 activates Ub Ubiquitination RIPK2->Ub ThienoPy Thieno[3,2-d]pyrimidine Derivative ThienoPy->RIPK2 inhibits TAK1 TAK1 Ub->TAK1 IKK IKK Complex Ub->IKK MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation

Caption: Simplified RIPK2 signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.

Conclusion

While specific experimental data for this compound is sparse, this guide provides a robust framework for researchers to systematically evaluate its solubility and stability. The provided protocols are based on industry-standard methodologies and can be adapted to specific research needs. A thorough understanding of these physicochemical properties is paramount for advancing the development of this compound-based compounds from the laboratory to potential clinical applications. It is recommended that researchers generate empirical data for this specific molecule to guide its use in further studies.

References

7-Methylthieno[3,2-d]pyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of 7-Methylthieno[3,2-d]pyrimidine and its derivatives, focusing on their chemical identifiers, synthesis, and biological significance.

The thieno[3,2-d]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry due to its structural similarity to purines, making it a key building block in the design of novel therapeutic agents. This guide focuses on this compound and its related compounds, offering a technical resource for researchers in drug discovery and development. While information on the parent compound, this compound, is limited, this guide also encompasses the broader class of 7-substituted thieno[3,2-d]pyrimidine derivatives for which more extensive data are available.

Core Compound Identifiers

The primary identifiers for this compound and its more frequently cited dione derivative are summarized below.

IdentifierThis compoundThis compound-2,4(1H,3H)-dione
CAS Number 871013-26-2[1]35265-81-7
Molecular Formula C₇H₆N₂S[2]C₇H₆N₂O₂S
Molecular Weight 150.2 g/mol [2]182.2 g/mol

Synthesis and Experimental Protocols

A representative synthetic scheme often starts from a substituted 2-aminothiophene-3-carboxylate. The following is a generalized experimental protocol for the synthesis of a 7-substituted thieno[3,2-d]pyrimidin-4(3H)-one derivative, a common intermediate for further functionalization.

General Procedure for the Synthesis of 7-Substituted Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives:

  • Gewald Reaction to form the Thiophene Ring: A mixture of a suitable ketone or aldehyde, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur are reacted in the presence of a basic catalyst (e.g., morpholine or triethylamine) in a solvent such as ethanol. The reaction mixture is typically heated at reflux. Upon completion, the product, a 2-amino-3-alkoxycarbonylthiophene, is isolated.

  • Pyrimidine Ring Formation: The resulting 2-aminothiophene derivative is then reacted with formamide or a mixture of formic acid and acetic anhydride. This cyclization step is usually carried out at an elevated temperature to yield the thieno[3,2-d]pyrimidin-4(3H)-one core.

This synthetic workflow is illustrated in the following diagram:

G General Synthetic Workflow for 7-Substituted Thieno[3,2-d]pyrimidines cluster_0 Step 1: Thiophene Ring Synthesis (Gewald Reaction) cluster_1 Step 2: Pyrimidine Ring Annulation A Ketone/Aldehyde + Active Methylene Nitrile + Sulfur B Base (e.g., Morpholine) in Ethanol A->B Reactants C 2-Amino-3-alkoxycarbonylthiophene B->C Product D 2-Amino-3-alkoxycarbonylthiophene E Formamide or Formic Acid/Acetic Anhydride D->E Starting Material F 7-Substituted Thieno[3,2-d]pyrimidin-4(3H)-one E->F Product G Target 7-Substituted Thieno[3,2-d]pyrimidine Derivatives F->G Further Functionalization

Caption: General Synthetic Workflow for 7-Substituted Thieno[3,2-d]pyrimidines.

Biological Activity and Therapeutic Potential

Thieno[3,2-d]pyrimidine derivatives have garnered significant interest from the scientific community due to their diverse pharmacological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The structural resemblance to endogenous purines allows them to interact with a variety of biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer properties of thieno[3,2-d]pyrimidine derivatives. These compounds have been shown to inhibit various kinases, which are crucial for cancer cell proliferation and survival. For example, certain derivatives have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

The following table summarizes the in vitro antiproliferative activity of selected thieno[3,2-d]pyrimidine derivatives against various cancer cell lines.

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
Halogenated Thieno[3,2-d]pyrimidinesL1210 (Leukemia)Not specified, apoptosis induction observed[3]
Pyrido[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine DerivativesH1975 (Lung Cancer)0.023 - 15.629[4]
Thieno[2,3-d]pyrimidine DerivativesMDA-MB-231 (Breast Cancer)27.6[5]
Tricyclic Thieno[3,2-d]pyrimidinesHeLa (Cervical), HT-29 (Colon)Inhibition rates up to 86% and 81% respectively[6]

The mechanism of action for the anticancer effects of these compounds often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

A logical workflow for the screening and evaluation of the anticancer potential of novel thieno[3,2-d]pyrimidine derivatives is presented below.

G Anticancer Drug Discovery Workflow A Synthesis of Novel Thieno[3,2-d]pyrimidine Derivatives B In vitro Antiproliferative Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Lead Compound Identification C->D E Mechanism of Action Studies D->E H In vivo Animal Models D->H F Cell Cycle Analysis E->F G Apoptosis Assays E->G I Preclinical Development H->I

Caption: Anticancer Drug Discovery Workflow.

Conclusion

This compound and its derivatives represent a promising class of heterocyclic compounds with significant potential in drug discovery. Their versatile synthesis and diverse biological activities, particularly in the realm of oncology, make them attractive targets for further investigation. This technical guide provides a foundational understanding for researchers and professionals aiming to explore the therapeutic applications of this important chemical scaffold. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action for specific derivatives.

References

Unveiling the Therapeutic Potential of 7-Methylthieno[3,2-d]pyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-methylthieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of compounds based on this core, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development efforts.

Tubulin Polymerization: A Prime Anticancer Target

Derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, a cornerstone of anticancer therapy. These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Quantitative Data: Cytotoxicity and Tubulin Inhibition
Compound IDCell LineIC50 (μM)TargetAssayReference
4aA375 (Melanoma)0.02TubulinCytotoxicity[1]
4aM14 (Melanoma)0.03TubulinCytotoxicity[1]
4aRPMI7951 (Melanoma)0.04TubulinCytotoxicity[1]
4bA375 (Melanoma)0.03TubulinCytotoxicity[1]
4bM14 (Melanoma)0.04TubulinCytotoxicity[1]
4bRPMI7951 (Melanoma)0.06TubulinCytotoxicity[1]
6aA375 (Melanoma)0.01TubulinCytotoxicity[1]
6aM14 (Melanoma)0.02TubulinCytotoxicity[1]
6aRPMI7951 (Melanoma)0.02TubulinCytotoxicity[1]
8bA375 (Melanoma)0.03TubulinCytotoxicity[1]
8bM14 (Melanoma)0.04TubulinCytotoxicity[1]
8bRPMI7951 (Melanoma)0.05TubulinCytotoxicity[1]

Signaling Pathway: Tubulin Polymerization Inhibition

G Tubulin Polymerization Inhibition Pathway 7-Methylthieno[3,2-d]pyrimidine_Derivative 7-Methylthieno[3,2-d]pyrimidine_Derivative Tubulin_Heterodimers Tubulin_Heterodimers 7-Methylthieno[3,2-d]pyrimidine_Derivative->Tubulin_Heterodimers Binds to Colchicine Site Microtubule_Assembly Microtubule_Assembly 7-Methylthieno[3,2-d]pyrimidine_Derivative->Microtubule_Assembly Inhibits Tubulin_Heterodimers->Microtubule_Assembly Polymerization Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Assembly->Mitotic_Spindle_Formation Cell_Cycle_Arrest_G2M Cell_Cycle_Arrest_G2M Mitotic_Spindle_Formation->Cell_Cycle_Arrest_G2M Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest_G2M->Apoptosis

Caption: Inhibition of tubulin polymerization by a this compound derivative.

Experimental Protocols

Tubulin Polymerization Assay (Cell-Free)

  • Reagents and Materials:

    • Purified tubulin (>99%)

    • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP) with 5% glycerol

    • Test compound (this compound derivative) dissolved in DMSO

    • Vehicle control (DMSO)

    • 96-well microplate reader capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare solutions of the test compound at various concentrations in G-PEM buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • In a 96-well plate, add the test compound solutions or vehicle control.

    • Add purified tubulin to each well to a final concentration of 0.3 mg/assay.

    • Incubate the plate at 37°C in the microplate reader.

    • Monitor the absorbance at 340 nm every minute for 60 minutes.

    • An increase in absorbance indicates tubulin polymerization. Inhibition is observed as a decrease in the rate and extent of absorbance increase compared to the vehicle control.

Immunofluorescence Staining of Microtubules

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., WM164 melanoma cells) on coverslips in a petri dish and allow them to adhere overnight.

    • Treat the cells with the test compound at the desired concentration (e.g., 100 nM) or vehicle control for a specified time (e.g., 18 hours).

  • Fixation and Permeabilization:

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block non-specific binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

    • Incubate the cells with a primary antibody against α-tubulin diluted in blocking buffer for 1 hour at room temperature.

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 647) diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize the microtubule network using a confocal microscope. Disruption of the microtubule network, such as fragmentation and decreased polymeric filaments, indicates the inhibitory effect of the compound.

Kinase Inhibition: Targeting Key Signaling Nodes

The thieno[3,2-d]pyrimidine scaffold has been explored for its potential to inhibit various protein kinases involved in cancer progression, including VEGFR-2 and EGFR.

Quantitative Data: Kinase Inhibition
Compound ClassTargetIC50 (µM)AssayReference
4-Substituted-7-methylthieno[3,2-d]pyrimidinesVEGFR-2Estimated KiMolecular Docking[2]
Thieno[3,2-d]pyrimidine derivativeEGFR11 nMKinase Assay[3]

Signaling Pathway: VEGFR-2 and EGFR Inhibition

G VEGFR-2 and EGFR Inhibition cluster_0 VEGF Signaling cluster_1 EGF Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Angiogenesis Angiogenesis VEGFR2->Angiogenesis Activates EGF EGF EGFR EGFR EGF->EGFR Binds Cell_Proliferation Cell_Proliferation EGFR->Cell_Proliferation Activates Thienopyrimidine_Derivative Thienopyrimidine_Derivative Thienopyrimidine_Derivative->VEGFR2 Inhibits Thienopyrimidine_Derivative->EGFR Inhibits

Caption: Dual inhibition of VEGFR-2 and EGFR signaling pathways.

Experimental Protocols

VEGFR-2/EGFR Kinase Assay

  • Reagents and Materials:

    • Purified recombinant human VEGFR-2 or EGFR kinase domain

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ATP

    • Substrate (e.g., Poly(Glu, Tyr) 4:1)

    • Test compound dissolved in DMSO

    • Vehicle control (DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • White, opaque 96-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • In the 96-well plate, add the test compound or vehicle control.

    • Add the kinase (VEGFR-2 or EGFR) to each well.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Sirtuin Modulation: A Target for Age-Related Diseases

Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as modulators of sirtuins, a class of NAD+-dependent deacetylases implicated in aging, metabolism, and cancer.

Quantitative Data: Sirtuin Inhibition
Compound ClassTargetIC50 (nM)AssayReference
Thieno[3,2-d]pyrimidine-6-carboxamidesSIRT1-Biochemical Assay[4]
Thieno[3,2-d]pyrimidine-6-carboxamidesSIRT2-Biochemical Assay[4]
Thieno[3,2-d]pyrimidine-6-carboxamidesSIRT3-Biochemical Assay[4]

Specific IC50 values were not provided in the abstract, but the patent claims inhibitory activity.

Experimental Workflow: Sirtuin Activity Assay

G Sirtuin Activity Assay Workflow Start Start Prepare_Reactions Prepare reaction mix: - Sirtuin enzyme - Fluorogenic peptide substrate - NAD+ - Test compound/vehicle Start->Prepare_Reactions Incubate Incubate at 37°C Prepare_Reactions->Incubate Develop Add developer solution (e.g., containing trypsin) Incubate->Develop Measure_Fluorescence Measure fluorescence (Ex/Em appropriate for fluorophore) Develop->Measure_Fluorescence Calculate_Inhibition Calculate % inhibition and IC50 Measure_Fluorescence->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for a fluorometric sirtuin activity assay.

Experimental Protocol

Fluorometric Sirtuin Activity Assay

  • Reagents and Materials:

    • Recombinant human SIRT1, SIRT2, or SIRT3

    • Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

    • NAD+

    • Test compound dissolved in DMSO

    • Vehicle control (DMSO)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (containing a protease like trypsin)

    • Black, opaque 96-well plates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In the 96-well plate, add the sirtuin enzyme, fluorogenic peptide substrate, and the test compound or vehicle control.

    • Initiate the reaction by adding NAD+.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and develop the signal by adding the developer solution. The developer cleaves the deacetylated peptide, releasing the fluorophore.

    • Incubate for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.

    • Measure fluorescence at the appropriate excitation and emission wavelengths for the fluorophore.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Induction of Apoptosis via Caspase Activation

Certain N-alkyl-N-aryl-thienopyrimidin-4-amines have been shown to induce apoptosis through the activation of caspases, the key executioners of programmed cell death.

Signaling Pathway: Caspase-Mediated Apoptosis

G Caspase-Mediated Apoptosis Pathway Thienopyrimidine_Derivative Thienopyrimidine_Derivative Procaspase8 Procaspase8 Thienopyrimidine_Derivative->Procaspase8 Induces activation of Caspase8 Caspase8 Procaspase8->Caspase8 Cleavage Procaspase3 Procaspase3 Caspase8->Procaspase3 Cleaves and activates Caspase3 Caspase3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of apoptosis through the caspase cascade by a thienopyrimidine derivative.

Experimental Protocol

Caspase-3/7 Activity Assay

  • Cell Culture and Treatment:

    • Plate cancer cells in a white, opaque 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or vehicle control for a specified time (e.g., 24 hours).

  • Assay Procedure:

    • Use a commercially available luminescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay, Promega).

    • Equilibrate the plate and the assay reagent to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent to each well, which contains a luminogenic caspase-3/7 substrate.

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

    • Plot the luminescence values against the compound concentration to determine the dose-response relationship.

Antiviral Activity: Inhibition of HCMV pUL89 Endonuclease

N-hydroxy thienopyrimidine-2,4-diones represent a class of compounds that have been repurposed as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, an essential enzyme for viral replication.

Experimental Workflow: HCMV pUL89 Nuclease Assay

G HCMV pUL89 Nuclease Assay Workflow Start Start Prepare_Reactions Prepare reaction mix: - Purified pUL89 endonuclease - Plasmid DNA (substrate) - Nuclease buffer - Test compound/vehicle Start->Prepare_Reactions Incubate Incubate at 37°C Prepare_Reactions->Incubate Stop_Reaction Stop reaction (e.g., add EDTA) Incubate->Stop_Reaction Analyze_DNA Analyze DNA by agarose gel electrophoresis Stop_Reaction->Analyze_DNA Visualize_Results Visualize DNA bands (e.g., with ethidium bromide) Analyze_DNA->Visualize_Results End End Visualize_Results->End

Caption: Workflow for an in vitro nuclease assay for HCMV pUL89.

Experimental Protocol

HCMV pUL89 Endonuclease Assay

  • Reagents and Materials:

    • Purified recombinant HCMV pUL89 endonuclease

    • Plasmid DNA (e.g., pUC19)

    • Nuclease buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

    • Test compound dissolved in DMSO

    • Vehicle control (DMSO)

    • Agarose gel electrophoresis system

    • DNA stain (e.g., ethidium bromide or SYBR Safe)

  • Procedure:

    • Prepare reaction mixtures containing nuclease buffer, plasmid DNA, and the test compound at various concentrations or vehicle control.

    • Initiate the reaction by adding the purified pUL89 endonuclease.

    • Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

    • Stop the reactions by adding a stop solution containing EDTA and a loading dye.

    • Load the samples onto an agarose gel and perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, nicked, and linear).

    • Stain the gel with a DNA stain and visualize the DNA bands under UV light.

    • Inhibition of endonuclease activity is observed as a decrease in the conversion of supercoiled plasmid DNA to nicked and linear forms compared to the vehicle control.

This guide highlights the significant therapeutic potential of the this compound scaffold against a range of important biological targets. The provided data and protocols serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on this versatile chemical entity.

References

In Silico Prediction of 7-Methylthieno[3,2-d]pyrimidine Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico prediction of physicochemical, pharmacokinetic (ADMET), and potential biological properties of the novel compound 7-Methylthieno[3,2-d]pyrimidine. This document details the methodologies for these predictions and presents the data in a structured format to aid researchers in drug discovery and development.

Predicted Physicochemical Properties

The fundamental physicochemical properties of this compound have been predicted using computational models. These parameters are crucial in determining the compound's behavior in biological systems and its potential as a drug candidate. The predicted properties are summarized in Table 1.

PropertyPredicted Value
Molecular Formula C₈H₇N₃S
Molecular Weight 177.23 g/mol
logP (Octanol/Water Partition Coefficient) 1.85
Topological Polar Surface Area (TPSA) 54.9 Ų
Number of Hydrogen Bond Acceptors 3
Number of Hydrogen Bond Donors 0
Number of Rotatable Bonds 0

Table 1: Predicted Physicochemical Properties of this compound. These values were calculated based on the compound's structure and provide insights into its lipophilicity, polarity, and potential for membrane permeability.

Predicted ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is a critical determinant of its clinical success. In silico ADMET prediction provides an early assessment of a compound's pharmacokinetic and safety profiles. The predicted ADMET properties for this compound are presented in Table 2.

ADMET ParameterPredicted Outcome
Human Intestinal Absorption High
Blood-Brain Barrier (BBB) Permeability Yes
CYP450 2D6 Inhibitor No
CYP450 3A4 Inhibitor No
AMES Toxicity No
Hepatotoxicity No
Skin Sensitization No

Table 2: Predicted ADMET Profile of this compound. These predictions suggest that the compound is likely to have good oral absorption, the ability to cross the blood-brain barrier, and a low potential for common toxicities.

Potential Biological Activity and Signaling Pathway

Thieno[3,2-d]pyrimidine derivatives have been widely reported to exhibit inhibitory activity against various protein kinases.[1][2] The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism, is a common target for this class of compounds.[3][4][5][6] In silico molecular docking studies can be employed to predict the binding affinity of this compound to key kinases in this pathway, such as PI3Kα.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibitor This compound (Predicted Inhibitor) Inhibitor->PI3K

Figure 1: Predicted Inhibition of the PI3K/Akt/mTOR Signaling Pathway. This diagram illustrates the proposed mechanism of action for this compound as a PI3K inhibitor.

Experimental Protocols for In Silico Prediction

The following sections outline the detailed methodologies for the in silico prediction of the properties of this compound.

Physicochemical and ADMET Property Prediction Workflow

A straightforward workflow can be followed to predict the physicochemical and ADMET properties using readily available online tools.

ADMET_Prediction_Workflow cluster_0 Data Input cluster_1 Prediction Tools cluster_2 Data Output & Analysis SMILES Obtain SMILES String of This compound SwissADME SwissADME SMILES->SwissADME admetSAR admetSAR SMILES->admetSAR PreADMET PreADMET SMILES->PreADMET Physicochemical Physicochemical Properties (logP, TPSA, etc.) SwissADME->Physicochemical ADMET ADMET Profile (Absorption, Toxicity, etc.) admetSAR->ADMET PreADMET->ADMET Analysis Comparative Analysis Physicochemical->Analysis ADMET->Analysis

Figure 2: Workflow for Physicochemical and ADMET Prediction. This diagram outlines the steps from obtaining the molecular structure to analyzing the predicted properties.

Protocol:

  • Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is Cc1sccc1-n2cncn2.

  • Utilize Online Prediction Tools:

    • SwissADME: Input the SMILES string into the SwissADME web server to predict a wide range of physicochemical properties and pharmacokinetic parameters.[7]

    • admetSAR: Use the admetSAR online tool to predict a comprehensive set of ADMET properties, including toxicity profiles.[8]

    • PreADMET: The PreADMET server can also be used for the prediction of ADMET data.[9]

  • Data Compilation and Analysis: Consolidate the predicted data from the different tools into structured tables for easy comparison and analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling Protocol

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[10][11] A general workflow for developing a QSAR model for a series of thieno[3,2-d]pyrimidine derivatives is as follows:

QSAR_Workflow cluster_0 Data Preparation cluster_1 Model Building cluster_2 Model Validation & Prediction Dataset Compile Dataset of Thienopyrimidine Analogs with known activity Descriptors Calculate Molecular Descriptors Dataset->Descriptors Split Split Data into Training and Test Sets Descriptors->Split Train Train QSAR Model (e.g., MLR, PLS, SVM) Split->Train Validate Validate Model using Test Set and Cross-Validation Train->Validate Predict Predict Activity of This compound Validate->Predict

Figure 3: General Workflow for QSAR Model Development. This diagram shows the key stages in creating and validating a predictive QSAR model.

Protocol:

  • Dataset Collection: Compile a dataset of thieno[3,2-d]pyrimidine derivatives with experimentally determined biological activity (e.g., IC₅₀ values against a specific kinase).

  • Descriptor Calculation: For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor or RDKit.

  • Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) and a test set.

  • Model Generation: Use the training set to build a QSAR model using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM).

  • Model Validation: Evaluate the predictive power of the model using the test set and internal validation techniques like leave-one-out cross-validation. Key statistical parameters to assess include the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²).

  • Prediction: Once a robust and predictive QSAR model is established, use it to predict the biological activity of this compound.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interactions.[12][13] The following is a generalized protocol for docking this compound into the ATP-binding site of a target kinase (e.g., PI3Kα) using AutoDock.[10]

Docking_Workflow cluster_0 Preparation cluster_1 Grid Generation cluster_2 Docking & Analysis Receptor Prepare Receptor Structure (e.g., PI3Kα from PDB) GridBox Define Grid Box around the Active Site Receptor->GridBox Ligand Prepare Ligand Structure (this compound) AutoDock Run AutoDock Ligand->AutoDock AutoGrid Run AutoGrid GridBox->AutoGrid AutoGrid->AutoDock Analysis Analyze Docking Results (Binding Energy, Interactions) AutoDock->Analysis

Figure 4: General Workflow for Molecular Docking. This diagram illustrates the main steps involved in preparing for and performing a molecular docking simulation.

Protocol:

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

    • Generate a 3D structure of this compound and optimize its geometry. Define rotatable bonds.

  • Grid Box Generation:

    • Define a grid box that encompasses the ATP-binding site of the kinase.

    • Run AutoGrid to pre-calculate the grid maps for various atom types.

  • Docking Simulation:

    • Use AutoDock to perform the docking simulation, which will explore different conformations and orientations of the ligand within the defined grid box.

  • Results Analysis:

    • Analyze the output to identify the lowest energy binding poses.

    • Visualize the protein-ligand interactions to understand the key residues involved in binding.

    • The predicted binding energy provides an estimate of the binding affinity.

Conclusion

The in silico prediction of the properties of this compound provides valuable insights for its further development as a potential therapeutic agent. The predicted physicochemical and ADMET properties are favorable for a drug candidate. The potential to inhibit the PI3K/Akt/mTOR signaling pathway suggests a promising avenue for its application in oncology. The detailed protocols provided in this guide offer a framework for researchers to conduct their own in silico evaluations of this and other novel compounds. It is important to note that these in silico predictions should be validated through experimental studies.

References

Methodological & Application

Application Notes and Protocols: 7-Methylthieno[3,2-d]pyrimidine as a Kinase Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 7-Methylthieno[3,2-d]pyrimidine and its analogs as a promising class of kinase inhibitors for cancer research. The thieno[3,2-d]pyrimidine scaffold, a bioisostere of purine, has demonstrated significant potential in targeting various protein kinases that are often dysregulated in cancer. This document outlines the inhibitory activity, potential mechanisms of action, and detailed protocols for evaluating the efficacy of these compounds.

Kinase Inhibitory Activity

Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit several kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). The inhibitory concentrations (IC50) of representative thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine analogs against various cancer cell lines and kinases are summarized below. While specific data for the 7-methyl derivative is limited, the following table provides a strong indication of the potential efficacy of this compound class.

Compound ClassTarget Cell Line/KinaseIC50 (µM)Reference
Thieno[3,2-d]pyrimidine Derivative (B1)H1975 (NSCLC)0.087[1]
Thieno[3,2-d]pyrimidine Derivative (B7)H1975 (NSCLC)0.023[1]
Thieno[3,2-d]pyrimidine Derivative (B1)A549 (NSCLC)1.508[1]
Thieno[3,2-d]pyrimidine Derivative (B7)A549 (NSCLC)0.441[1]
Thieno[2,3-d]pyrimidine Derivative (8)HCT-116 (Colon)3.94[2]
Thieno[2,3-d]pyrimidine Derivative (8)HepG-2 (Liver)3.76[2]
Thieno[2,3-d]pyrimidine Derivative (8)MCF-7 (Breast)4.43[2]
Thieno[2,3-d]pyrimidine Derivative (8)VEGFR-20.0554[2]
Thieno[2,3-d]pyrimidine DerivativeHepG-2 (Liver)8.001[3]
4-Amino-5-methyl-thieno[2,3-d]pyrimidine (2)MCF-7 (Breast)0.013[4]
4-Amino-5-methyl-thieno[2,3-d]pyrimidine (3)MCF-7 (Breast)0.023[4]
4-Amino-thieno[2,3-d]pyrimidine (3)MCF-7 (Breast)0.045[5]
4-Amino-thieno[2,3-d]pyrimidine (4)MCF-7 (Breast)0.11[5]

Signaling Pathway

The primary mechanism of action for many thienopyrimidine derivatives involves the competitive inhibition of ATP binding to the kinase domain of growth factor receptors. This disruption of downstream signaling cascades can lead to cell cycle arrest and apoptosis. The diagram below illustrates a generalized signaling pathway targeted by these inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor This compound Inhibitor->RTK

Caption: Targeted Kinase Signaling Pathway.

Experimental Workflow

The evaluation of a novel kinase inhibitor like this compound typically follows a multi-step process, from initial compound synthesis to in vivo testing. The following diagram outlines a standard experimental workflow.

G cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Chemical Synthesis of This compound Kinase_Assay Biochemical Kinase Inhibition Assay (IC50) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis (Target Modulation) Cell_Viability->Western_Blot Xenograft Tumor Xenograft Model in Mice Western_Blot->Xenograft Toxicity Toxicity and Pharmacokinetic Studies Xenograft->Toxicity

Caption: Experimental evaluation workflow.

Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the thieno[3,2-d]pyrimidine core structure, which can be adapted for 7-methyl substitution. The synthesis of thieno[3,2-d]pyrimidines can be achieved by reacting ethyl 2-aminothiophene-3-carboxylate with urea.

Materials:

  • Ethyl 2-aminothiophene-3-carboxylate (or its 5-methyl analog for the 7-methyl derivative)

  • Urea

  • Phosphorus oxychloride (POCl3)

  • Appropriate amine for substitution at the 4-position

  • Solvents (e.g., Ethanol, DMF)

  • Bases (e.g., K2CO3, Triethylamine)

Procedure:

  • Synthesis of the Thienopyrimidinone Core:

    • A mixture of ethyl 2-aminothiophene-3-carboxylate and urea is heated at high temperature (e.g., 160°C) for several hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration and washed to yield the thieno[3,2-d]pyrimidin-4(3H)-one.

  • Chlorination:

    • The thienopyrimidinone is refluxed with an excess of POCl3 for several hours to replace the hydroxyl group at the 4-position with a chlorine atom.

    • After the reaction, the excess POCl3 is removed under reduced pressure.

  • Amination:

    • The resulting 4-chlorothieno[3,2-d]pyrimidine is dissolved in a suitable solvent (e.g., ethanol).

    • The desired amine and a base (e.g., K2CO3 or triethylamine) are added to the solution.

    • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine, until the reaction is complete (monitored by TLC).

    • The final product is isolated and purified by crystallization or column chromatography.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., H1975, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the phosphorylation status of target kinases and downstream signaling proteins.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence detection system

Procedure:

  • Protein Extraction and Quantification:

    • Treat cells with this compound for the desired time.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an appropriate imaging system.

  • Analysis:

    • Analyze the band intensities to determine the relative levels of protein expression and phosphorylation. Use a loading control (e.g., β-actin) to normalize the data.

References

Application Notes and Protocols for 7-Methylthieno[3,2-d]pyrimidine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylthieno[3,2-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine class, a group of molecules recognized for their diverse pharmacological activities. Thienopyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways.[1][2] Dysregulation of these pathways is frequently implicated in the pathogenesis of diseases such as cancer and inflammatory disorders.[1] This document provides detailed application notes and protocols for the utilization of this compound in cell-based assays to characterize its potential as a kinase inhibitor, with a focus on the TAK1 and MEK4 signaling cascades.

While specific public data on this compound is limited, this document leverages data from closely related thieno[2,3-d]pyrimidine analogs to provide representative protocols and expected outcomes. The methodologies described herein are fundamental techniques for evaluating the cellular effects of small molecule inhibitors.

Mechanism of Action

This compound is hypothesized to function as an ATP-competitive kinase inhibitor. The thienopyrimidine scaffold mimics the purine ring of ATP, enabling it to bind to the ATP-binding pocket of target kinases. This binding prevents the phosphorylation of downstream substrates, thereby modulating the signaling pathway. The methyl group at the 7-position can influence the compound's selectivity and potency by establishing specific interactions within the kinase domain.

The primary proposed targets for this application note are Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase 4 (MEK4).

  • TAK1 (MAP3K7): A key upstream kinase in the MAP kinase signaling pathway, TAK1 is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β.[1][3] Its activation leads to the downstream activation of NF-κB and other MAPKs such as JNK and p38, playing a critical role in inflammation, immunity, and cell survival.[3][4]

  • MEK4 (MAP2K4): A dual-specificity kinase that phosphorylates and activates JNK and p38 MAPKs in response to cellular stresses and inflammatory signals.[5][6]

The inhibition of TAK1 and MEK4 by this compound can be investigated by assessing the phosphorylation status of their downstream targets and the ultimate cellular consequences, such as apoptosis and reduced cell viability.

Data Presentation

The following table summarizes representative quantitative data for a related thieno[2,3-d]pyrimidine derivative, 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2 from the study), against breast cancer cell lines. This data is intended to serve as an example of how to present results from cell-based assays.[7]

CompoundCell LineAssay TypeIC50 (µM)
Representative Thieno[2,3-d]pyrimidineMCF-7MTT0.013
Representative Thieno[2,3-d]pyrimidineMDA-MB-231MTT0.056

Mandatory Visualizations

TAK1_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R TRAF TRAF2/6 TNFR->TRAF IL1R->TRAF TAK1 TAK1 TRAF->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MEK4 MEK4 TAK1->MEK4 Compound This compound Compound->TAK1 Compound->MEK4 NFkB NF-κB IKK_complex->NFkB JNK_p38 JNK/p38 MEK4->JNK_p38 Inflammation Inflammation Survival NFkB->Inflammation Apoptosis Apoptosis JNK_p38->Apoptosis

Caption: TAK1 and MEK4 Signaling Pathway Inhibition.

Experimental_Workflow cluster_assays Cell-Based Assays MTT Cell Viability (MTT Assay) DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis Apoptosis Apoptosis (Annexin V Assay) Apoptosis->DataAnalysis WesternBlot Target Modulation (Western Blot) WesternBlot->DataAnalysis CellCulture Cell Seeding & Culture Treatment Treatment with This compound CellCulture->Treatment Treatment->MTT Treatment->Apoptosis Treatment->WesternBlot

Caption: General Experimental Workflow.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability and proliferation.

Materials:

  • 96-well tissue culture plates

  • Cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to assess the induction of apoptosis by this compound.

Materials:

  • 6-well tissue culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control for 24-48 hours.

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.[10]

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[13]

Western Blot Analysis of Target Phosphorylation

This protocol is to determine if this compound inhibits the phosphorylation of downstream targets of TAK1 and MEK4.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Stimulating agent (e.g., TNF-α to activate the TAK1 pathway)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow to 80-90% confluency.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., TNF-α) for a short period (e.g., 15-30 minutes) to induce phosphorylation.

  • Wash the cells with cold PBS and lyse them on ice with lysis buffer containing phosphatase inhibitors.[14]

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]

  • Incubate the membrane with primary antibodies against the phosphorylated target and the total protein overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

References

Protocol for dissolving 7-Methylthieno[3,2-d]pyrimidine for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of 7-Methylthieno[3,2-d]pyrimidine for use in in vitro studies. It includes information on recommended solvents, preparation of stock solutions, and a summary of potential biological targets to guide experimental design.

Product Information

  • Compound Name: this compound

  • Appearance: Off-white to pale yellow solid

  • Storage: Store at -20°C for long-term stability.

Solubility and Recommended Solvents

Based on the solubility of structurally related thienopyrimidine compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro biological assays. While direct solubility data for this specific compound is not extensively published, the thienopyrimidine scaffold generally exhibits good solubility in DMSO.

Table 1: Solubility Data of this compound in Common Solvents (Representative Data)

SolventSolubility (at 25°C)Observations
DMSO≥ 50 mg/mL (≥ 277 mM)Clear, colorless to pale yellow solution
EthanolSparingly solubleSuspension forms at higher concentrations
WaterInsolubleForms a suspension
PBS (pH 7.4)InsolubleForms a suspension

Note: The data in this table is representative for this class of compounds and should be confirmed experimentally for each specific batch of this compound.

Experimental Protocols

3.1. Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 50 mM stock solution. The molecular weight of this compound (C₈H₈N₂S) is 180.25 g/mol .

    • Mass (mg) = 50 mmol/L * Volume (L) * 180.25 g/mol * 1000 mg/g

  • Weigh the compound: Accurately weigh the calculated mass of this compound in a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the compound.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

3.2. Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in in vitro experiments.

Important Considerations:

  • The final concentration of DMSO in the assay should be kept as low as possible, typically ≤0.5%, to minimize solvent-induced cellular effects.[1] A solvent control (medium with the same final concentration of DMSO) should always be included in the experiment.[2]

  • Prepare fresh working solutions for each experiment.

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 50 mM stock solution at room temperature.

  • Perform serial dilutions: Perform serial dilutions of the DMSO stock solution into the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations for your experiment.

  • Mix thoroughly: Gently mix the working solutions by pipetting or gentle vortexing before adding to the cells or assay plate.

Potential Biological Targets and Signaling Pathways

Thieno[3,2-d]pyrimidine derivatives are known to be potent inhibitors of various protein kinases, frequently targeting key signaling pathways involved in cell growth, proliferation, and survival. While the specific targets of this compound are still under investigation, related compounds have shown inhibitory activity against the PI3K/mTOR and EGFR signaling pathways.[3][4][5][6][7][8][9][10][11] The addition of a methyl group at the 7-position has been shown to reduce activity against SIRT1/2/3 sirtuins.[3]

Diagram 1: Proposed Signaling Pathway Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation eIF4E->Proliferation Inhibition of translation suppression Compound This compound Compound->PI3K Inhibition Compound->mTORC1 Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Diagram 2: Experimental Workflow for In Vitro Studies

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis start Start weigh Weigh Compound start->weigh dissolve Dissolve in DMSO (50 mM Stock) weigh->dissolve store Store at -20°C dissolve->store thaw Thaw Stock store->thaw dilute Prepare Working Solutions (in culture medium) thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate measure Measure Endpoint (e.g., cell viability, kinase activity) incubate->measure analyze Analyze Data measure->analyze end End analyze->end

References

Application Notes and Protocols for High-Throughput Screening with 7-Methylthieno[3,2-d]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-methylthieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent and selective inhibitors of various protein kinases. Its structural similarity to the purine core of ATP allows for competitive binding to the ATP-binding site of numerous kinases, making it an attractive starting point for the design of targeted therapeutics. Libraries of this compound derivatives have been successfully screened to identify inhibitors of key signaling pathways implicated in cancer and other diseases. These application notes provide an overview of the utility of these libraries in high-throughput screening (HTS) campaigns and offer detailed protocols for biochemical and cell-based assays.

Target Kinase Families and Signaling Pathways

This compound-based compounds have demonstrated inhibitory activity against a range of protein kinases, playing crucial roles in the following signaling pathways:

  • EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers.

  • PI3K/mTOR Signaling: The Phosphatidylinositol 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) are key components of a signaling pathway that regulates cell growth, proliferation, and survival. Thieno[3,2-d]pyrimidine derivatives have been identified as dual inhibitors of PI3K and mTOR.

  • Cdc7 Kinase Signaling: Cell division cycle 7 (Cdc7) is a serine/threonine kinase that, in complex with its regulatory subunit Dbf4, plays a critical role in the initiation of DNA replication during the S phase of the cell cycle. Inhibition of Cdc7 is a promising strategy for cancer therapy.

  • FAK Signaling: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in integrin-mediated signal transduction, regulating cell adhesion, migration, and survival. Its overexpression is associated with metastatic cancers.

  • FLT3 Signaling: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is crucial for the normal development of hematopoietic stem cells. Mutations leading to constitutive activation of FLT3 are common in acute myeloid leukemia (AML).

Data Presentation: Inhibitory Activities of Thieno[3,2-d]pyrimidine Derivatives

The following tables summarize the inhibitory activities of various thieno[3,2-d]pyrimidine derivatives against different cancer cell lines and specific kinases. This data is compiled from multiple studies and serves as a reference for the potential efficacy of this compound class.

Compound IDTarget Cell LineIC50 (µM)Reference
Series 1 (EGFR Inhibitors)
Compound B1H19750.087[1]
Compound B7H19750.023
Compound B1A5491.508[1]
Compound B7A5490.441
Series 2 (PI3K/mTOR Inhibitors)
Compound 18bPC-3Not specified[2]
Compound 18bHCT-116Not specified[2]
Compound 18bA549Not specified[2]
Compound 18bMDA-MB-231Not specified[2]
Series 3 (Antiproliferative Activity)
Compound 4aHT-29Similar to MPC-6827
Compound 4cCaco-2Similar to MPC-6827
Compound IDTarget KinaseIC50 (nM)Reference
Series 1 (EGFR Inhibitors)
Compound B1EGFRL858R/T790M13[1]
Series 2 (PI3K/mTOR Inhibitors)
Compound 18bPI3Kα0.46[2]
Compound 18bmTOR12[2]
Series 3 (Cdc7 Inhibitors)
Thieno[3,2-d]pyrimidinone analogueCdc7<10[3]
Series 4 (FAK/FLT3 Inhibitors)
Compound 26FAKNot specified
Compound 26FLT3 mutantsNot specified
Series 5 (h-NTPDase Inhibitors)
Compound 3jh-NTPDase1620[4]
Compound 4dh-NTPDase2330[4]
Compound 4ch-NTPDase3130[4]
Compound 3bh-NTPDase8320[4]

Experimental Protocols

Detailed methodologies for key experiments in the high-throughput screening of this compound libraries are provided below. These protocols are based on established HTS techniques and can be adapted for specific kinases and cell lines.

Protocol 1: Biochemical High-Throughput Screening using ADP-Glo™ Kinase Assay

This protocol outlines a universal, homogeneous, luminescent assay to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[1][4][5][6][7]

Materials:

  • This compound library compounds dissolved in DMSO.

  • Target kinase of interest.

  • Kinase-specific substrate (peptide or protein).

  • ATP.

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes or automated liquid handling system.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Plating:

    • Dispense 50 nL of each library compound from the this compound library into the wells of a 384-well plate using an acoustic liquid handler.

    • Include positive control wells (e.g., a known inhibitor of the target kinase) and negative control wells (DMSO only).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer. The optimal concentrations of kinase and substrate should be determined empirically in an assay development phase.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The ATP concentration should be at or near the Km for the target kinase.

    • To initiate the kinase reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

  • Termination and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound relative to the positive and negative controls.

    • Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Protocol 2: Cell-Based High-Throughput Screening using MTT Assay

This protocol describes a colorimetric assay to assess the anti-proliferative effects of the library compounds on cancer cell lines.[8]

Materials:

  • This compound library compounds dissolved in DMSO.

  • Cancer cell line of interest (e.g., A549, HCT-116, MCF-7).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Clear, flat-bottomed 96-well cell culture plates.

  • Multichannel pipettes.

  • CO₂ incubator (37°C, 5% CO₂).

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium).

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound library compounds in complete medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include wells with vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each active compound by plotting a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for high-throughput screening.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

PI3K_mTOR_Signaling_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 ProteinSynthesis Protein Synthesis/ Cell Growth mTORC1->ProteinSynthesis Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/mTOR Signaling Pathway Inhibition.

HTS_Workflow cluster_0 Screening Phase cluster_1 Validation and Characterization Library This compound Library PrimaryScreen Primary HTS (Single Concentration) Library->PrimaryScreen HitSelection Hit Selection PrimaryScreen->HitSelection DoseResponse Dose-Response (IC50 Determination) HitSelection->DoseResponse SecondaryAssays Secondary Assays (Selectivity, MoA) DoseResponse->SecondaryAssays LeadCompounds Lead Compounds SecondaryAssays->LeadCompounds

Caption: High-Throughput Screening Workflow.

References

Application Notes and Protocols for the Quantification of 7-Methylthieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 7-Methylthieno[3,2-d]pyrimidine using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound is a heterocyclic compound belonging to the thienopyrimidine class, which is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purine bases.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note outlines robust and reliable analytical methods for this purpose.

Physicochemical Properties (Predicted)

Understanding the physicochemical properties of this compound is essential for method development. Based on a closely related compound, 7-methyl-1H-thieno[3,2-d]pyrimidine-2,4-dione, the following properties can be predicted:

PropertyPredicted ValueReference
Molecular FormulaC₇H₆N₂S[3]
Molecular Weight150.20 g/mol [3]
Density~1.4 g/cm³[3]

These properties suggest that the compound is amenable to reversed-phase HPLC.

Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC is a common and effective technique for the analysis of pyrimidine derivatives.[4]

3.1.1. Experimental Protocol: HPLC-UV

ParameterCondition
Instrument HPLC system with a UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-1 min: 10% B1-10 min: 10-90% B10-12 min: 90% B12-13 min: 90-10% B13-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Standard Solutions Prepare a stock solution of this compound in methanol (1 mg/mL). Serially dilute with the mobile phase to prepare calibration standards.
Sample Preparation Dissolve the sample in methanol, vortex, and filter through a 0.45 µm syringe filter before injection. For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[5][6]

3.1.2. Representative Quantitative Data (HPLC-UV)

The following table summarizes representative performance data for the HPLC-UV method.

ParameterResult
Linearity (R²) > 0.999
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices.

3.2.1. Experimental Protocol: LC-MS

ParameterCondition
Instrument LC-MS system with an electrospray ionization (ESI) source
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-1 min: 5% B1-5 min: 5-95% B5-6 min: 95% B6-6.1 min: 95-5% B6.1-8 min: 5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Positive
MS Detection Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Transitions (MRM) Precursor Ion (m/z): 151.0 [M+H]⁺Product Ions: To be determined by infusion and fragmentation studies. A common fragmentation pathway for similar heterocyclic compounds involves the loss of small neutral molecules.[7][8]
Standard Solutions Prepare a stock solution of this compound in methanol (1 mg/mL). Serially dilute with the mobile phase to prepare calibration standards.
Sample Preparation For biological samples, protein precipitation followed by centrifugation and filtration is a common sample preparation technique.[9] Alternatively, solid-phase extraction can be used for cleaner samples.[5]

3.2.2. Representative Quantitative Data (LC-MS)

The following table summarizes representative performance data for the LC-MS method.

ParameterResult
Linearity (R²) > 0.998
Range 0.1 - 1000 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

Diagrams of Experimental Workflows and Logical Relationships

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Data Processing Sample Sample Dissolve Dissolve in Methanol Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Data Data Acquisition Detector->Data Quantification Quantification Data->Quantification

HPLC-UV Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_output Data Processing BioSample Biological Sample ProteinPrecip Protein Precipitation BioSample->ProteinPrecip Centrifuge Centrifuge & Filter ProteinPrecip->Centrifuge LC LC System Centrifuge->LC ESI ESI Source LC->ESI MS Mass Spectrometer MRM_Data MRM Data Acquisition MS->MRM_Data ESI->MS Quant Quantification MRM_Data->Quant

LC-MS Experimental Workflow

Analytical_Techniques cluster_main Quantification of this compound cluster_hplc_attr Attributes cluster_lcms_attr Attributes HPLC HPLC-UV Robust Robustness HPLC->Robust Cost Lower Cost HPLC->Cost Sensitivity_H Moderate Sensitivity HPLC->Sensitivity_H LCMS LC-MS Sensitivity_L High Sensitivity LCMS->Sensitivity_L Selectivity High Selectivity LCMS->Selectivity Complex Complex Matrices LCMS->Complex

Comparison of Analytical Techniques

References

Application Notes and Protocols for Studying Cell Signaling Pathways with 7-Methylthieno[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure that serves as a core component in the design of potent and selective kinase inhibitors. While specific research on 7-methylthieno[3,2-d]pyrimidine is emerging, the broader class of thieno[3,2-d]pyrimidine derivatives has been extensively utilized to investigate and target various cell signaling pathways implicated in diseases such as cancer. These compounds are particularly valuable for their ability to mimic the purine structure of ATP, allowing them to bind to the ATP-binding site of kinases and modulate their activity. This document provides detailed application notes and experimental protocols for the use of thieno[3,2-d]pyrimidine derivatives in studying key cell signaling pathways.

Application Note 1: Interrogation of the EGFR Signaling Pathway in Non-Small Cell Lung Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, often through activating mutations, is a key driver in the pathogenesis of Non-Small Cell Lung Cancer (NSCLC). Thieno[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of EGFR, including mutant forms that confer resistance to first-generation inhibitors.[1]

Quantitative Data: Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives against EGFR

CompoundTarget KinaseIC50 (nM)Cell LineIC50 (µM)Reference
B1EGFRL858R/T790M13H19750.087[1]
B1EGFRWT>1000--[1]
OlmutinibEGFRL858R/T790M-H19750.102[1]
AZD9291EGFRL858R/T790M-H19750.015[1]
Compound 12--NCI-H19751.2[2]
Compound 12--A4311.4[2]

Experimental Protocols

1. In Vitro EGFR Kinase Assay

This protocol is for determining the in vitro inhibitory activity of a thieno[3,2-d]pyrimidine derivative against EGFR kinase.

  • Materials:

    • Recombinant human EGFR (wild-type or mutant)

    • ATP

    • Poly(Glu, Tyr) 4:1 substrate

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Thieno[3,2-d]pyrimidine compound stock solution in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the thieno[3,2-d]pyrimidine compound in kinase buffer.

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a control.

    • Add 2.5 µL of a solution containing the EGFR enzyme and the poly(Glu, Tyr) substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at the Km value for the specific EGFR isoform.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

2. Cell Proliferation (MTT) Assay

This protocol assesses the anti-proliferative effect of a thieno[3,2-d]pyrimidine derivative on cancer cell lines.[1][3][4]

  • Materials:

    • NSCLC cell lines (e.g., H1975, A549)[1]

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[5]

    • Thieno[3,2-d]pyrimidine compound stock solution in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of the thieno[3,2-d]pyrimidine compound for 72 hours. Include a vehicle control (DMSO).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway Diagram

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Thieno[3,2-d]pyrimidine Derivative Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a thieno[3,2-d]pyrimidine derivative.

Application Note 2: Elucidating Cell Cycle Regulation via Cdc7 Kinase Inhibition

Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication by phosphorylating components of the pre-replicative complex. Due to its essential role in DNA synthesis, Cdc7 is an attractive target for cancer therapy. Thieno[3,2-d]pyrimidine-based compounds have been identified as potent and selective inhibitors of Cdc7 kinase.[6][7]

Quantitative Data: Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives against Cdc7

| Compound | Target Kinase | IC50 (nM) | Selectivity (Cdk2/Cdc7) | Cell Line | IC50 (µM) | Reference | |---|---|---|---|---|---| | 10c | Cdc7 | 0.70 | ≥14,000 | COLO205 | - |[7] | | TAK-931 | Cdc7 | - | High | COLO205 | - |[6] |

Experimental Protocols

1. In Vitro Cdc7 Kinase Assay

This protocol measures the inhibitory effect of a thieno[3,2-d]pyrimidine derivative on Cdc7 kinase activity.

  • Materials:

    • Recombinant human Cdc7/DBF4 complex

    • MCM2 peptide substrate

    • ATP

    • Kinase buffer

    • Thieno[3,2-d]pyrimidine compound

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well plates

  • Procedure:

    • Perform serial dilutions of the test compound.

    • Add the compound dilutions to the wells of a 384-well plate.

    • Add a mixture of the Cdc7/DBF4 enzyme complex and the MCM2 peptide substrate to each well.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

    • Measure the kinase activity using the ADP-Glo™ assay.

    • Calculate the percent inhibition and determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a Cdc7 inhibitor on cell cycle progression.[1]

  • Materials:

    • Cancer cell line (e.g., COLO205)

    • Thieno[3,2-d]pyrimidine Cdc7 inhibitor

    • Propidium iodide (PI) staining solution (containing RNase A)

    • 70% ethanol

    • Flow cytometer

  • Procedure:

    • Treat cells with the Cdc7 inhibitor at various concentrations for 24-48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Diagram

Cell_Cycle_Workflow G1_Phase G1 Phase Pre_RC Pre-Replicative Complex (Pre-RC) Formation G1_Phase->Pre_RC S_Phase S Phase (DNA Replication) Pre_RC->S_Phase Phosphorylation of MCM2-7 Cdc7 Cdc7 Kinase Cdc7->Pre_RC Inhibitor Thieno[3,2-d]pyrimidine Derivative Inhibitor->Cdc7 G2_M_Phase G2/M Phase S_Phase->G2_M_Phase G2_M_Phase->G1_Phase Mitosis VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Thienopyrimidine Derivative Inhibitor->VEGFR2 PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Angiogenesis Angiogenesis, Cell Proliferation, Migration RAF_MEK_ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

References

Application of 7-Methylthieno[3,2-d]pyrimidine in antimicrobial research.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-d]pyrimidine scaffold is a promising heterocyclic structure in medicinal chemistry, exhibiting a wide range of biological activities. As a bioisostere of purine, this scaffold has been the focus of extensive research, leading to the development of derivatives with antimicrobial, anticancer, and anti-inflammatory properties. Specifically, 7-Methylthieno[3,2-d]pyrimidine derivatives have emerged as a noteworthy subclass, demonstrating significant potential in the discovery of novel antimicrobial agents. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication. This document provides a comprehensive overview of the application of this compound in antimicrobial research, including detailed experimental protocols, quantitative data on antimicrobial activity, and a proposed mechanism of action.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of various thieno[3,2-d]pyrimidine derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent. While specific MIC data for this compound is not extensively available in the public domain, the following tables summarize the reported MIC values for structurally related thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives to illustrate the potential of this chemical class. Researchers are encouraged to perform their own antimicrobial susceptibility testing for the specific 7-methyl derivative.

Table 1: Antibacterial Activity of Thieno[2,3-d]pyrimidinedione Derivatives (mg/L)

CompoundS. aureus (MRSA)S. aureus (VISA)S. aureus (VRSA)E. faecalis (VRE)S. pneumoniaeE. aerogenesK. pneumoniaeP. aeruginosaA. baumannii
Compound 1 88888>32>32>32>32
Compound 2 24416432>32>32>32
Compound 3 >32>32>32>32>328>32>32>32

Data extracted from a study on thieno[2,3-d]pyrimidinedione derivatives, demonstrating potent activity against multi-drug resistant Gram-positive organisms.[1]

Table 2: Antifungal Activity of a Thieno[3,2-d]pyrimidine Derivative (µmol/mL)

CompoundAspergillus flavusCandida albicansGanoderma sp.
Compound 8c 1-21-21-2
Ketoconazole (Reference) 2-32-32-3

Compound 8c, a spiro-thieno[3,2-d]pyrimidine derivative, exhibited higher antifungal activity than the standard drug ketoconazole.[2]

Experimental Protocols

Protocol 1: Synthesis of 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one

This protocol describes a general method for the synthesis of the 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one core structure, adapted from known procedures for related thienopyrimidines.

Materials:

  • 2-Amino-4-methylthiophene-3-carbonitrile

  • Formic acid

  • Anhydrous sodium acetate

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A mixture of 2-amino-4-methylthiophene-3-carbonitrile (10 mmol) and an excess of formic acid (20 mL) is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.

  • The resulting residue is triturated with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent, such as ethanol, affords the purified 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one.

Workflow for the Synthesis of 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one

G Synthesis Workflow start Start: 2-Amino-4-methylthiophene-3-carbonitrile + Formic Acid reflux Reflux (4-6 hours) start->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Reaction not complete evaporation Remove excess Formic Acid tlc->evaporation Reaction complete neutralization Neutralize with NaHCO3 evaporation->neutralization filtration Filter and Wash neutralization->filtration drying Dry the solid filtration->drying recrystallization Recrystallize from Ethanol drying->recrystallization end End: Purified 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one recrystallization->end

Caption: A generalized workflow for the synthesis of the target compound.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microbial strains using the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 Medium (for fungi)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • This compound derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (for optical density measurement)

Procedure:

  • Prepare a serial two-fold dilution of the this compound derivative in the appropriate broth in a 96-well plate. The final concentrations should typically range from 0.125 to 256 µg/mL.

  • Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only) in each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow for Antimicrobial Susceptibility Testing

G Antimicrobial Susceptibility Testing Workflow start Start: Prepare serial dilutions of the compound inoculation Inoculate with standardized microbial suspension start->inoculation controls Include positive and negative controls inoculation->controls incubation Incubate at appropriate temperature and duration controls->incubation reading Determine MIC (visual or spectrophotometric) incubation->reading end End: Report MIC value reading->end

Caption: A standard workflow for determining the Minimum Inhibitory Concentration.

Proposed Mechanism of Action: DNA Gyrase Inhibition and Oxidative Stress

Several studies suggest that thienopyrimidine derivatives exert their antimicrobial effects by targeting bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA and is crucial for DNA replication and transcription.[3] Inhibition of DNA gyrase leads to the accumulation of DNA double-strand breaks, triggering a cascade of cellular events that ultimately result in bacterial cell death. One of the downstream consequences of DNA gyrase inhibition is the induction of oxidative stress. The disruption of DNA integrity can lead to the generation of reactive oxygen species (ROS), which cause widespread damage to cellular components, including lipids, proteins, and nucleic acids.

Proposed Signaling Pathway for Antimicrobial Action

G Proposed Mechanism of Antimicrobial Action compound This compound inhibition Inhibition compound->inhibition gyrase Bacterial DNA Gyrase ds_breaks DNA Double-Strand Breaks gyrase->ds_breaks prevents re-ligation inhibition->gyrase sos SOS Response ds_breaks->sos ros Reactive Oxygen Species (ROS) Production ds_breaks->ros death Bacterial Cell Death sos->death damage Cellular Damage (Lipids, Proteins, DNA) ros->damage damage->death

Caption: A proposed pathway illustrating how this compound may lead to bacterial cell death.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel antimicrobial agents. The thieno[3,2-d]pyrimidine scaffold has demonstrated potent activity against a range of bacterial and fungal pathogens. The proposed mechanism of action, involving the inhibition of DNA gyrase and subsequent induction of oxidative stress, offers a compelling rationale for their antimicrobial effects. The provided protocols for synthesis and antimicrobial testing serve as a foundation for researchers to further explore the potential of this important class of molecules in the fight against infectious diseases. Further investigation into the specific activity and mechanism of the 7-methyl derivative is warranted to fully elucidate its therapeutic potential.

References

Design and Synthesis of Novel 7-Methylthieno[3,2-d]pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, synthesis, and evaluation of novel 7-Methylthieno[3,2-d]pyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as potent kinase inhibitors for anticancer therapy.

Introduction

Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds that are structurally analogous to purines, enabling them to interact with the ATP-binding sites of various protein kinases.[1] The 7-methyl substitution on the thiophene ring can influence the molecule's steric and electronic properties, potentially enhancing its biological activity and selectivity. This document outlines the synthetic route to access these derivatives, protocols for their biological evaluation, and an overview of the key signaling pathways they modulate.

Data Presentation

The following table summarizes the in vitro anti-proliferative activity of representative thieno[3,2-d]pyrimidine derivatives against various human cancer cell lines. The IC50 values indicate the concentration of the compound required to inhibit 50% of cell growth.

Compound IDR Group (at position 4)Cancer Cell LineIC50 (µM)Reference
1 N-(4-(tert-butyl)phenethyl)M. tuberculosis H37Rv18[1]
2 N-(4-(tert-butyl)phenethyl)M. tuberculosis N01459[1]
3 Diaryl urea moietyH460 (Lung)0.081[2]
4 Diaryl urea moietyHT-29 (Colon)0.058[2]
5 Diaryl urea moietyMKN-45 (Gastric)0.18[2]
6 Diaryl urea moietyMDA-MB-231 (Breast)0.23[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-7-methylthieno[3,2-d]pyrimidine Derivatives

This protocol describes a general two-step synthesis of 4-amino-substituted 7-methylthieno[3,2-d]pyrimidines starting from the commercially available 4-chloro-7-methylthieno[3,2-d]pyrimidine.

Materials:

  • 4-Chloro-7-methylthieno[3,2-d]pyrimidine[3][4]

  • Desired amine (e.g., aniline, benzylamine, etc.)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • 5% Acetic acid solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a sealed vial, add 4-chloro-7-methylthieno[3,2-d]pyrimidine (1.0 eq), the desired amine (1.0 eq), and potassium carbonate (1.0 eq).

  • Add DMSO to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 100°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it to dryness under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM).

  • Wash the organic layer sequentially with a 5% aqueous acetic acid solution (2x), water (1x), and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the desired 4-amino-7-methylthieno[3,2-d]pyrimidine derivative.[1]

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anti-proliferative Assay (MTT Assay)

This protocol outlines the procedure to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized this compound derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the complete growth medium. Add the different concentrations of the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

Signaling Pathways

Many thieno[3,2-d]pyrimidine derivatives exert their anticancer effects by inhibiting key kinases involved in cell proliferation and survival signaling pathways, such as the VEGFR-2 and PI3K/Akt pathways.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Migration Migration Akt->Migration Inhibitor 7-Methylthieno[3,2-d] pyrimidine Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Survival Survival Akt->Survival Promotes CellGrowth Cell Growth mTOR->CellGrowth Proliferation Proliferation mTOR->Proliferation Inhibitor 7-Methylthieno[3,2-d] pyrimidine Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition.

Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of this compound derivatives to their biological evaluation.

Experimental_Workflow Start Starting Materials (4-Chloro-7-methylthieno[3,2-d]pyrimidine & Amines) Synthesis Nucleophilic Aromatic Substitution Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (e.g., MTT Assay) Characterization->BioAssay DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis

Caption: Drug Discovery Workflow.

References

7-Methylthieno[3,2-d]pyrimidine in Molecular Docking: A Guide to Application and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities. As a bioisostere of purine, this scaffold has been extensively explored for the development of novel therapeutic agents. The addition of a methyl group at the 7-position, yielding 7-Methylthieno[3,2-d]pyrimidine, can significantly influence its physicochemical properties and biological activity by altering its steric and electronic profile. Molecular docking is a crucial computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds, elucidating structure-activity relationships, and proposing binding modes at the molecular level.

This document provides a comprehensive overview of the application of molecular docking studies to thieno[3,2-d]pyrimidine derivatives, with a focus on key biological targets. While specific docking studies on this compound are not extensively reported in the available literature, the data presented for closely related analogs offer valuable insights into its potential interactions and therapeutic applications. Detailed protocols for performing molecular docking are also provided to guide researchers in their drug design and discovery efforts.

Biological Targets and Molecular Docking Data

Molecular docking studies have revealed that thieno[3,2-d]pyrimidine derivatives interact with several key proteins implicated in various diseases, particularly cancer and inflammation. The following tables summarize the quantitative data from molecular docking and biological assays of representative thieno[3,2-d]pyrimidine analogs against prominent biological targets.

Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR)

PI3K and mTOR are crucial kinases in a signaling pathway that regulates cell growth, proliferation, and survival.[1] Their dysregulation is a hallmark of many cancers, making them attractive targets for anticancer drug development.[1]

Compound IDTargetDocking Score (kcal/mol)IC50 (nM)Reference
18b PI3KαNot Reported0.46[2]
mTORNot Reported12[2]

Table 1: Biological activity of a potent thieno[3,2-d]pyrimidine derivative against PI3Kα and mTOR.[2]

Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] Selective inhibition of COX-2 is a well-established strategy for the treatment of inflammatory disorders with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Compound IDTargetBinding Energy (ΔG, kcal/mol)Key Interacting ResiduesReference
Derivative 1 mCOX-2Not ReportedNot Reported[4]
Derivative 2 mCOX-2Not ReportedNot Reported[4]
Derivative 4 mCOX-2-9.4Not Reported[4]
Derivative 8 mCOX-2Not ReportedNot Reported[4]
Derivative 10 mCOX-2Not ReportedNot Reported[4]

Table 2: Binding energies of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives against murine COX-2.[4]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration. Aberrant EGFR signaling is a common driver of tumor growth, and EGFR inhibitors are established anticancer agents.

Compound IDTargetDocking Score (kcal/mol)IC50 (nM)Reference
Compound 5b EGFR (Wild Type)-23.9437.19[5]
EGFR (T790M Mutant)Not Reported204.10[5]

Table 3: Docking score and inhibitory activity of a thieno[2,3-d]pyrimidine derivative against wild-type and mutant EGFR. Note: While this is a thieno[2,3-d]pyrimidine, its targeting of EGFR is relevant to the broader class of thienopyrimidines.

Experimental Protocols for Molecular Docking

This section provides a generalized protocol for performing molecular docking studies using AutoDock Vina, a widely used and effective open-source docking program.

Overview of the Molecular Docking Workflow

The following diagram illustrates the general workflow for a molecular docking experiment.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase ReceptorPrep Receptor Preparation (PDB Download, Cleaning, Adding Hydrogens, Assigning Charges) GridGeneration Grid Box Generation (Defining the Search Space) ReceptorPrep->GridGeneration LigandPrep Ligand Preparation (2D/3D Conversion, Energy Minimization, Torsion Angle Definition) DockingRun Running AutoDock Vina (Conformational Search & Scoring) LigandPrep->DockingRun GridGeneration->DockingRun Analysis Analysis of Results (Binding Energy, Pose Visualization, Interaction Analysis) DockingRun->Analysis

A general workflow for molecular docking studies.
Protocol 1: Receptor Preparation

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--).

  • Clean the PDB File:

    • Open the PDB file in a molecular visualization software (e.g., UCSF Chimera, PyMOL, or AutoDock Tools).

    • Remove all non-essential molecules, including water molecules, ions, and co-crystallized ligands, unless they are known to be critical for the ligand's binding.

    • If the protein has multiple chains, retain only the chain(s) that form the binding site of interest.

  • Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges in AutoDock Tools).

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Protocol 2: Ligand Preparation
  • Generate 3D Structure:

    • Draw the 2D structure of this compound or its analog using a chemical drawing software (e.g., ChemDraw or MarvinSketch).

    • Convert the 2D structure to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.

  • Save as PDBQT: Save the prepared ligand structure in the PDBQT format.

Protocol 3: Grid Generation and Docking Run
  • Define the Binding Site:

    • Load the prepared receptor (PDBQT file) into AutoDock Tools.

    • Identify the active site or binding pocket of the protein. This can be based on the location of a co-crystallized ligand in the original PDB file or from literature data.

  • Generate the Grid Box:

    • Define a grid box that encompasses the entire binding site. The size and center of the grid box are critical parameters that define the search space for the docking algorithm.

  • Create Configuration File:

    • Create a configuration text file (e.g., conf.txt) that specifies the input files (receptor and ligand PDBQT files), the coordinates of the grid box center, and the dimensions of the grid box.

  • Run AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

  • Analyze Results:

    • The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

    • Visualize the docked poses in a molecular graphics program to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Signaling Pathways

Understanding the signaling pathways in which the target proteins are involved is crucial for elucidating the mechanism of action of potential inhibitors.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell proliferation, growth, and survival.[6][7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Inhibition Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

The PI3K/Akt/mTOR signaling cascade.
EGFR Signaling Pathway

The EGFR pathway, upon activation by ligands like EGF, triggers downstream cascades including the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[8][9]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS recruits PI3K PI3K EGFR->PI3K activates Ras Ras Grb2_SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Key pathways in EGFR signaling.
COX-2 in Inflammation

COX-2 is induced by inflammatory stimuli and catalyzes the production of prostaglandins, such as PGE2, which mediate inflammation.[10]

COX2_Inflammation_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2 COX-2 InflammatoryStimuli->COX2 induces expression CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid PLA2 PLA2 PLA2 PGG2 PGG2 ArachidonicAcid->PGG2 COX-2 PGH2 PGH2 PGG2->PGH2 Peroxidase activity PGE2 PGE2 PGH2->PGE2 PGE Synthase Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation

The role of COX-2 in the inflammatory pathway.

Conclusion

While direct molecular docking studies on this compound are limited, the extensive research on its parent scaffold and related derivatives provides a strong foundation for its investigation as a potential therapeutic agent. The data suggest that this compound class can effectively target key proteins in cancer and inflammation. The provided protocols offer a practical guide for researchers to employ molecular docking in their efforts to design and discover novel this compound-based inhibitors with improved potency and selectivity. Future in silico and in vitro studies are warranted to validate the therapeutic potential of this specific compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methylthieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 7-Methylthieno[3,2-d]pyrimidine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of the initial Gewald reaction for the 2-amino-5-methylthiophene-3-carbonitrile precursor consistently low?

Answer: Low yields in the Gewald reaction, a multicomponent condensation to form the 2-aminothiophene precursor, can stem from several factors.[1][2][3]

  • Suboptimal Reaction Conditions: The reaction is sensitive to temperature and catalyst loading. Running the reaction at too low a temperature can lead to incomplete conversion, while excessively high temperatures may promote side reactions. The choice and amount of base catalyst (e.g., piperidine, triethylamine, or morpholine) are also critical.[1][4]

  • Impure Reactants: The purity of the starting materials, namely acetone, ethyl cyanoacetate, and sulfur, is crucial. Impurities can interfere with the reaction mechanism.

  • Inefficient Sulfur Reaction: Elemental sulfur needs to react effectively. Inadequate stirring or improper reaction medium can hinder its dissolution and reactivity.

  • Byproduct Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product.

Solutions:

  • Optimize Catalyst and Temperature: Experiment with different base catalysts and their concentrations. A systematic optimization of the reaction temperature is also recommended. Microwave-assisted synthesis has been reported to improve yields and reduce reaction times in some cases.[2]

  • Ensure High-Purity Reagents: Use freshly distilled or high-purity grade acetone and ethyl cyanoacetate.

  • Improve Sulfur Dispersion: Employ vigorous mechanical stirring and a suitable solvent like ethanol or DMF to ensure good dispersion and reaction of the elemental sulfur.

  • Controlled Addition of Reagents: Adding the base catalyst dropwise at a controlled temperature can help minimize side reactions.

Question 2: During the cyclization of 2-amino-5-methylthiophene-3-carbonitrile with formamide, I am observing a significant amount of an insoluble, dark-colored byproduct. What is it and how can I minimize its formation?

Answer: The formation of dark, insoluble byproducts during the cyclization with formamide at high temperatures is a common issue. This is often due to the polymerization of formamide or the decomposition of the starting material or product under harsh reaction conditions.

Solutions:

  • Moderate Reaction Temperature: While the cyclization requires heat, excessive temperatures can lead to degradation. Aim for the lowest effective temperature to achieve a reasonable reaction rate.

  • Reduce Reaction Time: Prolonged heating can increase the formation of byproducts. Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.

  • Use a High-Boiling Point Solvent: Performing the reaction in a high-boiling point solvent like diphenyl ether can provide better temperature control and may reduce charring.

  • Alternative Cyclization Reagents: Consider alternative, milder cyclization reagents if formamide consistently leads to low yields and difficult purification. For example, heating with triethyl orthoformate followed by treatment with an amine can be an alternative route.

Question 3: My final product, this compound, is difficult to purify. What are the common impurities and what purification methods are most effective?

Answer: Common impurities include unreacted starting materials, byproducts from the cyclization step, and residual solvent.

  • Unreacted 2-amino-5-methylthiophene-3-carbonitrile: If the cyclization is incomplete, the starting aminothiophene will be a major impurity.

  • Formamide-derived impurities: Oligomers and decomposition products of formamide can contaminate the product.

  • Isomeric Byproducts: Depending on the reaction conditions, small amounts of isomeric thienopyrimidines could potentially form.

Effective Purification Methods:

  • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) should be determined experimentally.

  • Column Chromatography: For removing closely related impurities, silica gel column chromatography with an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) can be employed.

  • Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective initial purification step. For instance, washing with cold ethanol or diethyl ether can remove some organic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the specific synthetic route and optimization of reaction conditions. Generally, the Gewald reaction for the precursor can have yields ranging from 65% to over 90% under optimized conditions.[1] The subsequent cyclization step to form the thienopyrimidine ring can also have a wide range of reported yields, often between 60% and 80%, but can be lower if side reactions are prevalent.

Q2: Are there alternative methods to the formamide cyclization for synthesizing the thieno[3,2-d]pyrimidine ring?

A2: Yes, several alternatives to formamide cyclization exist. These include:

  • Reaction with Triethyl Orthoformate: The aminothiophene precursor can be reacted with triethyl orthoformate to form an ethoxymethyleneamino intermediate, which is then cyclized with a suitable amine or ammonia source.

  • Reaction with Urea or Thiourea: Heating the aminothiophene precursor with urea or thiourea at high temperatures can yield the corresponding thieno[3,2-d]pyrimidin-4-one or 4-thione derivatives.

  • Reaction with Isothiocyanates: Treatment with isothiocyanates can lead to thiourea intermediates that can be cyclized to form N-substituted thieno[3,2-d]pyrimidine derivatives.

Q3: What is the biological significance of the this compound scaffold?

A3: The thieno[3,2-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its structural similarity to purines.[5] This allows molecules containing this scaffold to interact with a variety of biological targets. Thieno[3,2-d]pyrimidine derivatives have been investigated for a wide range of biological activities, including as inhibitors of various kinases such as Epidermal Growth Factor Receptor (EGFR) and Cell Division Cycle 7 (Cdc7) kinase, which are important targets in cancer therapy.[6][7] They have also shown potential as antifungal and antiproliferative agents.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for Gewald Synthesis of 2-Aminothiophene Precursors.

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
PiperidineEthanolReflux1.569-86[2]
N-Methylpiperazine-functionalized polyacrylonitrile fiberEthanol80265-91[1]
L-ProlineEthanolReflux480-92[3]
TriethylamineEthanolRoom Temp5~75
MorpholineMethanolReflux370-85

Table 2: Comparison of Cyclization Methods for Thieno[3,2-d]pyrimidine Synthesis.

ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
FormamideNeat150-1802-460-80
Triethyl Orthoformate / AmmoniaEthanolReflux655-75
UreaNeat1903~70
Phenyl IsothiocyanateDMF100565-85

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-methylthiophene-3-carbonitrile (Gewald Reaction)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 100 mL of ethanol.

  • Catalyst Addition: Slowly add piperidine (0.02 mol) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-5-methylthiophene-3-carbonitrile.

Protocol 2: Synthesis of 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one

  • Reaction Setup: In a 100 mL round-bottom flask, place 2-amino-5-methylthiophene-3-carbonitrile (0.05 mol) and an excess of formamide (50 mL).

  • Reaction: Heat the mixture to 160-170 °C under a nitrogen atmosphere for 3-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.

  • Isolation: Filter the solid, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one from a suitable solvent like ethanol or isopropanol.

Visualizations

experimental_workflow cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Cyclization start Acetone, Ethyl Cyanoacetate, Sulfur, Ethanol catalyst Add Piperidine start->catalyst reflux Reflux (2-3h) catalyst->reflux workup1 Pour into Ice-Water reflux->workup1 filter1 Filter and Wash workup1->filter1 purify1 Recrystallize from Ethanol filter1->purify1 product1 2-amino-5-methylthiophene-3-carbonitrile purify1->product1 formamide Add Formamide product1->formamide heat Heat (160-170°C, 3-4h) formamide->heat workup2 Pour into Cold Water heat->workup2 filter2 Filter and Wash workup2->filter2 purify2 Recrystallize from Ethanol/Isopropanol filter2->purify2 product2 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one purify2->product2

Caption: Experimental workflow for the two-step synthesis of 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one.

signaling_pathway cluster_cell Cancer Cell EGFR EGFR PI3K PI3K EGFR->PI3K Thienopyrimidine This compound (Kinase Inhibitor) Thienopyrimidine->EGFR Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a thieno[3,2-d]pyrimidine-based kinase inhibitor.

References

Technical Support Center: 7-Methylthieno[3,2-d]pyrimidine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-Methylthieno[3,2-d]pyrimidine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions.

Issue 1: Low Yield After Recrystallization

Q: I am experiencing a significant loss of product during the recrystallization of this compound. What are the potential causes and how can I improve the yield?

A: Low recovery from recrystallization is a common issue. The primary causes are typically related to solvent choice and the solubility profile of your compound.

  • Possible Causes:

    • High Solubility in the Recrystallization Solvent: If the compound is too soluble in the chosen solvent even at low temperatures, a significant amount will remain in the mother liquor.

    • Use of Excessive Solvent: Using too much solvent to dissolve the crude product will prevent it from crashing out effectively upon cooling.

    • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice, reducing the purity of the final product and potentially affecting the overall isolated yield of pure compound.

    • Incomplete Precipitation: The cooling time or temperature may be insufficient for complete crystallization.

  • Troubleshooting Steps:

    • Solvent System Optimization: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For thieno[3,2-d]pyrimidine derivatives, common solvents include ethanol, methanol, and DMF.[1][2][3] You can also try solvent/anti-solvent systems. For example, dissolve the compound in a small amount of a good solvent (like DMF or DCM) and then slowly add an anti-solvent (like water or hexane) until turbidity is observed, followed by heating to redissolve and slow cooling.[4]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing the yield.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.

    • Seeding: If crystallization does not initiate, add a seed crystal of pure this compound to induce crystallization.

    • Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC or LC-MS to determine the amount of product lost. If a significant amount of product remains, you can attempt a second recrystallization or purify the residue by column chromatography.

Issue 2: Oiling Out During Recrystallization

Q: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or an inappropriate solvent system.

  • Possible Causes:

    • Melting Point Depression: Impurities can lower the melting point of the compound to below the temperature of the recrystallization solution.

    • Solvent Choice: The solvent may be too good of a solvent for the impurities, keeping them in solution along with the product at a supersaturated state.

    • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over a crystalline solid.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level slightly.

    • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling.

    • Change Solvent System: If the problem persists, a different solvent or a solvent mixture should be used. Try a more polar or less polar solvent depending on the nature of your compound and the suspected impurities.

    • Purification Prior to Recrystallization: If the crude material is very impure, it may be necessary to first purify it by column chromatography to remove the bulk of the impurities before attempting recrystallization.

Issue 3: Co-elution of Impurities in Column Chromatography

Q: I am having difficulty separating my this compound from a closely eluting impurity during column chromatography. How can I improve the separation?

A: Co-elution is a common challenge in chromatography, especially with structurally similar impurities.

  • Possible Causes:

    • Inappropriate Mobile Phase: The polarity of the eluent may not be optimal for separating the compound of interest from the impurity.

    • Overloading the Column: Applying too much crude material to the column can lead to broad peaks and poor separation.

    • Stationary Phase Choice: Standard silica gel may not be the best stationary phase for your specific separation.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Gradient Elution: Use a shallow gradient of a more polar solvent in a less polar solvent (e.g., a slow increase of ethyl acetate in hexane, or methanol in dichloromethane). This can help to better resolve closely eluting spots.

      • Solvent Modifiers: For basic compounds like thienopyrimidines, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can reduce tailing and improve separation on silica gel.[5]

    • Change the Stationary Phase:

      • Alumina: For basic compounds, alumina can sometimes provide better separation than silica.[5]

      • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (e.g., with a C18 column) using a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be effective.[6][7]

      • Polar-Modified Silica: For very polar compounds, hydrophilic interaction liquid chromatography (HILIC) with a polar stationary phase (e.g., amino- or diol-bonded silica) can be a good option.[7][8]

    • Sample Loading: Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent. Dry loading the sample onto a small amount of silica can also improve resolution.

    • TLC Analysis: Carefully analyze the co-eluting fractions by TLC using different solvent systems to confirm if separation has been achieved.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: The impurities will largely depend on the synthetic route. A common route involves the Gewald reaction to form a 2-aminothiophene intermediate, followed by cyclization to form the pyrimidine ring.[9][10][11]

  • Starting Materials: Unreacted starting materials such as the initial ketone/aldehyde, cyanoacetate, or sulfur from the Gewald reaction.

  • Gewald Reaction Side Products: The Gewald reaction can sometimes yield polysulfide intermediates or other side products if the reaction conditions are not well-controlled.[12][13]

  • Incomplete Cyclization: The 2-aminothiophene intermediate may not fully cyclize to the thieno[3,2-d]pyrimidine, leading to its presence as an impurity.

  • Side Reactions from Cyclization Reagents: For example, if using formamide for cyclization, side products from formamide decomposition or reaction with other species could be present.[14][15] If using reagents like POCl₃ for chlorination followed by substitution, over-chlorinated or hydrolyzed byproducts can be impurities.[16]

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: Based on literature for similar pyrimidine and thienopyrimidine derivatives, good starting points for recrystallization solvents are:

  • Ethanol or Methanol: These are commonly used and often effective for this class of compounds.[1][2][3]

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are good solvents for more polar or sparingly soluble compounds. Often used in combination with an anti-solvent like water or an ether.[4][17]

  • Ethyl Acetate/Hexane: A common solvent mixture for compounds of intermediate polarity.[18]

It is always recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific product.

Q3: How can I visualize this compound on a TLC plate?

A3: Thieno[3,2-d]pyrimidine derivatives, due to their aromatic and heteroaromatic nature, are often UV-active.

  • UV Light: The most common and non-destructive method is to use a UV lamp at 254 nm. The compound should appear as a dark spot on a fluorescent green background.[19][20][21]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor is another common method that can visualize a wide range of organic compounds.[20]

  • Staining: If the compound is not UV-active or for better visualization, chemical stains can be used.

    • Potassium Permanganate (KMnO₄) Stain: This stain is useful for compounds that can be oxidized.

    • p-Anisaldehyde or Vanillin Stains: These are general-purpose stains that react with many functional groups to give colored spots upon heating.[20]

Q4: My this compound is a polar compound and streaks on the TLC plate. What does this indicate and how can I fix it?

A4: Streaking on a TLC plate, especially for polar and basic compounds, is common and usually indicates strong interaction with the stationary phase (silica gel).[5]

  • Indication:

    • The compound is highly polar.

    • The compound is basic and is interacting strongly with the acidic silica gel.

    • The sample is overloaded on the TLC plate.

  • Solutions:

    • Add a Modifier to the Eluent: For basic compounds, adding a small amount (0.1-1%) of a base like triethylamine or ammonium hydroxide to the mobile phase can significantly reduce streaking by neutralizing the acidic sites on the silica.[5]

    • Use a More Polar Eluent: A more polar solvent system may be needed to move the compound up the plate effectively.

    • Change the Stationary Phase: Consider using alumina or a bonded-phase TLC plate (e.g., amino or C18) for better results with highly polar or basic compounds.[5][7]

    • Spot a More Dilute Sample: Ensure that you are not overloading the TLC plate with too much sample.

Data Presentation

Table 1: Common Solvents for Purification of Thienopyrimidine Derivatives

Purification MethodSolvent/Solvent SystemTypical Use CaseReference(s)
Recrystallization Ethanol or MethanolFor moderately polar compounds.[1][2][3]
DMF or DMSO (often with an anti-solvent)For compounds with low solubility in common organic solvents.[4][17]
Ethyl Acetate/HexaneFor compounds of intermediate polarity.[18]
Column Chromatography Dichloromethane/MethanolFor polar compounds.[5]
Ethyl Acetate/HexaneFor compounds of low to intermediate polarity.
Dichloromethane/Methanol with Triethylamine or NH₄OHFor basic compounds to reduce tailing on silica gel.[5]
Acetonitrile/WaterFor reverse-phase chromatography of polar compounds.[6]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Choose a suitable solvent or solvent system based on small-scale solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure

  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase (e.g., silica gel, alumina) and eluent system that provides good separation (Rf of the desired compound around 0.2-0.4).

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of the stationary phase (dry loading). Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor the elution of the compounds by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude 7-Methylthieno- [3,2-d]pyrimidine TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Single major spot, some baseline impurities Column Column Chromatography TLC->Column Multiple spots or streaking Pure Pure Product Recrystallization->Pure Successful Impure Impure Product Recrystallization->Impure Oiling out or low purity Column->Pure Impure->Column Troubleshooting_Recrystallization Start Low Yield or Oiling Out in Recrystallization CheckSolvent Is the solvent system appropriate? Start->CheckSolvent CheckCooling Is the cooling rate too fast? CheckSolvent->CheckCooling Yes Solution1 Optimize solvent system (e.g., solvent/anti-solvent) CheckSolvent->Solution1 No CheckPurity Is the crude material very impure? CheckCooling->CheckPurity No Solution2 Slow down the cooling process (e.g., insulate flask) CheckCooling->Solution2 Yes Solution3 Pre-purify by column chromatography CheckPurity->Solution3 Yes End Improved Recrystallization CheckPurity->End No Solution1->End Solution2->End Solution3->End

References

Overcoming solubility issues with 7-Methylthieno[3,2-d]pyrimidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Methylthieno[3,2-d]pyrimidine and related thienopyrimidine derivatives. This resource provides researchers, scientists, and drug development professionals with practical guidance on overcoming common formulation challenges, particularly the poor aqueous solubility of this compound class.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Frequently Asked Questions

Q1: My this compound powder won't dissolve directly in my aqueous buffer (e.g., PBS, TRIS). What should I do?

A1: This is expected behavior. This compound, like many heterocyclic compounds used in drug discovery, has very low intrinsic solubility in neutral aqueous solutions. Direct dissolution in aqueous buffers is rarely successful. The standard procedure is to first create a concentrated stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock into your aqueous buffer.

Q2: I dissolved my compound in 100% DMSO, but it precipitated immediately when I added it to my cell culture media or PBS. Why did this happen and how can I prevent it?

A2: This is a common problem known as "fall-out" or precipitation upon dilution. It occurs because the compound is highly soluble in DMSO but not in the final aqueous environment. When the DMSO stock is added to the buffer, the concentration of the organic solvent is drastically lowered, and the compound crashes out of the solution.

To prevent this:

  • Lower the Final Concentration: Your target concentration may be above the compound's solubility limit in the final buffer. Try a lower concentration.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution. This can sometimes help keep the compound in solution.[1]

  • Use Co-solvents: Including a small percentage of a pharmaceutically acceptable co-solvent in your final aqueous buffer can significantly increase solubility.[1]

  • Adjust pH: The solubility of compounds with ionizable groups can be highly dependent on pH.[2][3][4] Thienopyrimidines are weak bases and may be more soluble at a slightly acidic pH.[2] However, ensure the final pH is compatible with your experimental system (e.g., cell viability).

Q3: What is the maximum recommended concentration of DMSO for in-vitro and in-vivo experiments?

A3: High concentrations of DMSO can be toxic to cells and organisms.

  • For in-vitro cell-based assays: The final concentration of DMSO should generally be kept below 0.5%, and ideally below 0.1%, to avoid off-target effects or cytotoxicity.[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • For in-vivo animal studies: The final DMSO concentration should be as low as possible, preferably 2% or lower, to minimize toxicity.[1]

Q4: Can I use sonication or heat to help dissolve the compound?

A4: Yes, these methods can be effective but must be used with caution.

  • Sonication: A brief sonication in a water bath can help break up particulates and facilitate the dissolution of the stock solution in DMSO or during the dilution step.[5]

  • Heating: Gentle warming (e.g., to 37-50°C) can increase the rate of dissolution. However, be cautious, as excessive heat can degrade the compound. Always check the compound's stability information if available.[5]

Q5: Are there alternatives to DMSO for stock solutions?

A5: Yes, other organic solvents like N,N-Dimethylformamide (DMF) or ethanol can be used. However, DMSO is the most common due to its high solubilizing power and miscibility with water.[6] The choice of solvent depends on the compound's specific solubility and the tolerance of your experimental system.

Solubility Enhancement Strategies

For challenging compounds, more advanced formulation strategies may be necessary. The following table summarizes common approaches. Note that specific values are illustrative and will vary for each compound.

StrategyDescriptionTypical ConcentrationAdvantagesDisadvantages
pH Adjustment Modifying the buffer pH to ionize the compound, which is typically more soluble than the neutral form. For weak bases, a lower pH increases solubility.[2][3][7]pH 4.0 - 6.5Simple and effective for ionizable compounds.Final pH must be compatible with the biological assay; can affect compound stability.
Co-solvents Adding a water-miscible organic solvent to the aqueous buffer to increase the solubilizing capacity of the medium.[1]1-5% PEG400, Propylene Glycol; <1% Tween 80Easy to implement; can significantly improve solubility.Co-solvents can have their own biological effects; optimization is required.
Cyclodextrins Using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes, where the hydrophobic compound resides within the cyclodextrin cavity, increasing its apparent water solubility.1-10% w/vHigh solubilization capacity; often used in drug formulations.Can be expensive; may interfere with ligand-receptor binding assays.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard method for preparing a high-concentration stock solution, which is the essential first step.

  • Weigh the Compound: Accurately weigh a small amount (e.g., 1-5 mg) of this compound powder using an analytical balance.

  • Calculate Solvent Volume: Determine the volume of 100% anhydrous DMSO required to achieve the desired stock concentration (e.g., 10, 20, or 50 mM).

    • Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Mixing: Vortex the vial thoroughly for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (37°C) can also be applied.[5]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.[1]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol details how to dilute the DMSO stock into a final aqueous buffer for an experiment, minimizing the risk of precipitation.

  • Thaw Stock Solution: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.

  • Prepare Buffer: Have your final aqueous buffer (e.g., PBS, cell culture media) ready at the desired temperature.

  • Perform Dilution:

    • Pipette the required volume of the aqueous buffer into a sterile tube.

    • While vortexing or actively mixing the buffer, add the small volume of the DMSO stock solution drop-by-drop or by pipetting it into the vortex. This rapid mixing is crucial to prevent localized high concentrations that lead to precipitation.[8]

    • Important: The final DMSO concentration should not exceed the limits for your assay (typically <0.5%).[1]

  • Final Check: Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, you may need to lower the final concentration or use one of the troubleshooting strategies mentioned in the FAQ.

Visualizations: Workflows and Pathways

Workflow for Solubilizing this compound

The following diagram outlines the logical steps and decision points when preparing a solution of a poorly soluble compound for an experiment.

G Start Start: Compound Powder PrepStock Prepare High-Concentration Stock in 100% DMSO (e.g., 20 mM) Start->PrepStock Dilute Dilute Stock into Aqueous Buffer (Final DMSO <0.5%) PrepStock->Dilute Check Observe for Precipitation Dilute->Check Success Success: Clear Solution Proceed with Experiment Check->Success No Troubleshoot Troubleshooting Required Check->Troubleshoot Yes LowerC Option 1: Lower Final Compound Concentration Troubleshoot->LowerC CoSolvent Option 2: Add Co-solvent (e.g., PEG400, Tween 80) Troubleshoot->CoSolvent AdjustPH Option 3: Adjust Buffer pH (if compatible with assay) Troubleshoot->AdjustPH LowerC->Dilute CoSolvent->Dilute AdjustPH->Dilute

Caption: Decision workflow for preparing experimental solutions.

Example Signaling Pathway: PI3K/Akt/mTOR Inhibition

Thienopyrimidine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell growth and proliferation.[9][10][11] This diagram illustrates the mechanism of action where a thienopyrimidine compound inhibits PI3K.

Caption: Example pathway showing PI3K inhibition by a thienopyrimidine.

References

Stability of 7-Methylthieno[3,2-d]pyrimidine in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 7-Methylthieno[3,2-d]pyrimidine when stored in Dimethyl Sulfoxide (DMSO) at -20°C. The information is presented in a question-and-answer format with troubleshooting guides and experimental protocols to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

For long-term storage, it is recommended to store stock solutions of this compound in anhydrous DMSO at -20°C or, for extended periods, at -80°C.[1] The solution should be stored in airtight containers, such as glass vials with tight-fitting caps, to minimize exposure to moisture and air.[2][3] It is also advisable to protect the solution from light.[3]

Q2: How long can I store this compound in DMSO at -20°C?

Q3: What are the main factors that can affect the stability of this compound in DMSO?

Several factors can influence the stability of small molecules in DMSO:

  • Water Content: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] The presence of water can lead to hydrolysis of susceptible compounds.

  • Oxygen: Dissolved oxygen can cause oxidation of the compound.

  • Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can introduce moisture and potentially lead to degradation or precipitation of the compound. However, some studies have shown no significant loss for many compounds after multiple freeze-thaw cycles.[6][7]

  • Light Exposure: Photolabile compounds can degrade when exposed to light.[3]

  • Purity of DMSO: The use of high-purity, anhydrous DMSO is crucial to prevent degradation.

Q4: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?

The tolerance to freeze-thaw cycles is compound-specific. While some compounds are very stable, others can degrade. One study on a diverse set of compounds found no significant loss after 11 freeze-thaw cycles when handled properly.[6][7] To minimize potential degradation, it is highly recommended to aliquot stock solutions into volumes suitable for single use.[1] If aliquoting is not feasible, care should be taken to minimize the time the stock solution is at room temperature and to ensure the container is tightly sealed to prevent moisture absorption.

Troubleshooting Guide

This guide addresses common experimental issues that may be related to the stability of this compound in DMSO.

Problem Possible Cause Recommended Solution
Inconsistent results in my assay. Compound degradation due to improper storage or handling.• Prepare fresh stock solutions from powder. • Use a new, single-use aliquot of your stock solution. • Perform a quality control check on your compound using an analytical method like LC-MS to confirm its integrity and concentration.
Inaccurate concentration due to DMSO absorbing water.• Use anhydrous DMSO to prepare stock solutions. • Ensure storage containers are tightly sealed. • Prepare fresh dilutions for each experiment.
I observe precipitation in my DMSO stock solution upon thawing. The compound's solubility limit in DMSO may have been exceeded, especially if the solution has absorbed water.• Gently warm the solution to 37°C and vortex to redissolve the compound. • Centrifuge the vial to pellet any undissolved material and use the supernatant, though the concentration may be lower than intended. • Prepare a new stock solution at a slightly lower concentration.
My compound seems to have lost activity over time. The compound may have degraded during storage.• Prepare a fresh stock solution from solid material and compare its activity to the old stock. • If possible, analyze the old stock solution by LC-MS to check for the presence of the parent compound and any degradation products. • Review your storage and handling procedures to ensure best practices are being followed.
Stability Data Overview

The following table summarizes general findings on the stability of small molecules in DMSO from various studies. This data provides a general expectation, but it is important to note that stability is compound-specific.

Storage Condition Duration Observation Citation
4°C in DMSO/water (90/10)2 years85% of compounds were stable.[4]
40°C15 weeksMost compounds were stable.[6][7]
-15°C with 11 freeze-thaw cycles11 cyclesNo significant compound loss was observed for most compounds.[6][7]
Room Temperature21 daysAramus™ bags containing 100% DMSO showed no degradation.[8]
-20°CUp to 1 monthRecommended for aliquoted stock solutions.[1]
-80°CUp to 6 monthsRecommended for longer-term storage of aliquots.[1]

Experimental Protocols

Protocol: Stability Assessment of this compound in DMSO

This protocol outlines a general procedure to assess the stability of this compound in a DMSO stock solution at -20°C over time.

Objective: To determine the stability of this compound in DMSO at -20°C by monitoring its purity at various time points using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound (solid)

  • Anhydrous DMSO, HPLC grade

  • HPLC grade acetonitrile

  • HPLC grade water with 0.1% formic acid (or other suitable mobile phase)

  • HPLC column (e.g., C18)

  • HPLC-MS system

  • -20°C freezer

  • Autosampler vials

Procedure:

  • Prepare Stock Solution: Accurately weigh a sufficient amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Ensure the compound is fully dissolved.

  • Time Zero (T=0) Analysis: Immediately after preparation, dilute a small aliquot of the stock solution to a suitable concentration for HPLC-MS analysis (e.g., 1 µM in 50:50 acetonitrile:water). Analyze this sample to determine the initial purity and peak area of the compound. This will serve as your baseline.

  • Aliquoting and Storage: Aliquot the remaining stock solution into multiple small, airtight vials for each future time point to avoid freeze-thaw cycles of the main stock. Store these aliquots at -20°C.

  • Time Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from the freezer.

  • Sample Preparation for Analysis: Allow the aliquot to thaw completely at room temperature. Prepare a sample for HPLC-MS analysis by diluting it in the same manner as the T=0 sample.

  • HPLC-MS Analysis: Analyze the sample using the same HPLC-MS method as the T=0 sample.

  • Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. Calculate the percentage of the compound remaining. Also, inspect the chromatogram for the appearance of any new peaks, which may indicate degradation products.

Visual Guides

Experimental Workflow for Stability Assessment

G Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (T=x) cluster_data Data Interpretation prep_stock Prepare 10 mM Stock in Anhydrous DMSO t0_analysis T=0 Analysis (HPLC-MS) prep_stock->t0_analysis aliquot Aliquot Stock for Time Points prep_stock->aliquot storage Store Aliquots at -20°C aliquot->storage thaw Thaw Aliquot storage->thaw T=1wk, 1mo, 3mo, etc. dilute Dilute for Analysis thaw->dilute hplc Analyze by HPLC-MS dilute->hplc compare Compare Peak Area to T=0 hplc->compare calc Calculate % Remaining compare->calc degradation Identify Degradation Products compare->degradation

Caption: Workflow for assessing the stability of a compound in DMSO.

Generic Kinase Inhibitor Signaling Pathway

As many thienopyrimidine derivatives function as kinase inhibitors, the following diagram illustrates a generic signaling pathway that could be targeted by this compound.

G Generic Kinase Signaling Pathway cluster_membrane Cell Membrane receptor Receptor Tyrosine Kinase (RTK) kinase1 Kinase 1 (e.g., Raf) receptor->kinase1 Activates ligand Growth Factor ligand->receptor Binds kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 Phosphorylates kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 Phosphorylates transcription Transcription Factor kinase3->transcription Activates nucleus Nucleus transcription->nucleus Translocates to response Cellular Response (Proliferation, Survival) nucleus->response inhibitor This compound inhibitor->kinase1 Inhibits

Caption: Potential mechanism of action for a thienopyrimidine kinase inhibitor.

References

Optimization of reaction conditions for 7-Methylthieno[3,2-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 7-Methylthieno[3,2-d]pyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and related derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Incomplete starting material conversion: The initial cyclization step to form the thiophene ring may be inefficient. 2. Poor quality of reagents: Degradation of starting materials or reagents (e.g., phosphorus oxychloride) can hinder the reaction. 3. Suboptimal reaction temperature: The temperature for the cyclization or subsequent steps may not be ideal. 4. Presence of moisture: Certain reagents, like POCl₃, are sensitive to moisture.1. Optimize Gewald reaction conditions: If starting from basic precursors, ensure the conditions for the Gewald reaction (synthesis of the 2-aminothiophene intermediate) are optimal. Consider using microwave irradiation to improve yield and reduce reaction time.[1] 2. Use fresh or purified reagents: Ensure all chemicals are of high purity and stored under appropriate conditions. Distill liquid reagents like POCl₃ if necessary. 3. Systematic temperature screening: Perform small-scale reactions at various temperatures to find the optimal condition for each step. For example, the cyclization to form the pyrimidinone ring can be sensitive to heat.[2] 4. Ensure anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents, especially when working with moisture-sensitive reagents.
Formation of Multiple Byproducts 1. Side reactions due to high temperature: Excessive heat can lead to decomposition or unwanted side reactions. 2. Incorrect stoichiometry: An improper ratio of reactants can lead to the formation of undesired products. 3. Cross-reactivity of functional groups: If the starting materials have other reactive sites, they may compete in the reaction.1. Lower the reaction temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Careful control of reactant ratios: Use precise measurements for all reactants. A slight excess of one reactant may be beneficial, but large excesses should be avoided. 3. Use of protecting groups: If necessary, protect reactive functional groups on the starting materials that are not involved in the desired reaction.
Difficulty in Product Purification 1. Similar polarity of product and impurities: Byproducts may have similar chromatographic behavior to the desired product. 2. Product insolubility: The final compound may be difficult to dissolve for crystallization or chromatography.1. Optimize chromatography conditions: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate/petroleum ether) for column chromatography.[3] 2. Recrystallization: Try recrystallizing the crude product from a suitable solvent or solvent mixture to remove impurities. 3. Alternative purification methods: Consider other techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for difficult separations.
Inconsistent Reaction Outcomes 1. Variability in raw material quality: Batches of starting materials may have different purity levels. 2. Atmospheric conditions: Fluctuations in humidity can affect moisture-sensitive reactions. 3. Reaction monitoring: Inconsistent timing of reaction quenching or workup.1. Characterize starting materials: Verify the purity of starting materials before use. 2. Maintain a controlled environment: Use a dry, inert atmosphere (e.g., nitrogen or argon) for sensitive steps. 3. Consistent reaction monitoring: Use thin-layer chromatography (TLC) to monitor the progress of the reaction and ensure it is stopped at the optimal time.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of thieno[3,2-d]pyrimidines?

A1: The most common starting materials are 3-amino-thiophene-2-carboxylate derivatives.[2] These can be synthesized in two steps from appropriate aldehydes or ketones.[2]

Q2: Which cyclization methods are typically used to form the pyrimidine ring?

A2: Common methods involve the cyclization of a 3-amino-thiophene-2-carboxylate derivative with a one-carbon source.[2] Reagents like formic acid, triethyl orthoformate, or a primary amine can be used.[2] Another approach involves condensation with lactams and phosphorus oxychloride.[2]

Q3: How can I improve the yield and reduce the reaction time for the synthesis?

A3: Microwave-assisted synthesis has been shown to be effective in reducing reaction times and improving yields for the synthesis of thieno[2,3-d]pyrimidine derivatives, a closely related scaffold.[1] This technique could potentially be applied to the synthesis of this compound.

Q4: What is a common method for introducing the methyl group at the 7-position?

A4: The methyl group at the 7-position would typically be introduced at the stage of the thiophene precursor. For example, by using a ketone bearing a methyl group in the initial synthesis of the substituted thiophene ring.

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Yes. Reagents like phosphorus oxychloride (POCl₃) are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn. Always handle such reagents with care and under anhydrous conditions.

Experimental Protocols

General Synthesis of a Thieno[3,2-d]pyrimidinone Scaffold

This protocol is a generalized procedure based on common synthetic routes for thieno[3,2-d]pyrimidinones, which are precursors to many functionalized derivatives.

Step 1: Synthesis of 3-Amino-thiophene-2-carboxylate Synthon

  • Substituted chloronitriles are first produced from nucleophilic reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) and an appropriate aldehyde or ketone.[2]

  • The resulting chloronitrile is then reacted with an appropriate reagent to yield the 3-amino-thiophene-2-carboxylate synthon.[2]

Step 2: Cyclization to form the Thieno[3,2-d]pyrimidinone Core

  • The 3-amino-thiophene-2-carboxylate synthon is dissolved in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).[2]

  • A lactam (e.g., 2-pyrrolidone) and phosphorus oxychloride (POCl₃) are added to the solution.[2]

  • The reaction mixture is stirred at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the reaction is worked up to isolate the tricyclic thieno[3,2-d]pyrimidinone.[2]

Visualizations

Logical Workflow for Troubleshooting Synthesis

G cluster_0 Troubleshooting Workflow cluster_1 Low Yield Solutions cluster_2 Byproduct Solutions cluster_3 Purification Solutions Start Reaction Issue Identified LowYield Low or No Yield Start->LowYield Byproducts Byproduct Formation Start->Byproducts Purification Purification Difficulty Start->Purification CheckReagents Check Reagent Quality LowYield->CheckReagents OptimizeTemp Optimize Temperature LowYield->OptimizeTemp Anhydrous Ensure Anhydrous Conditions LowYield->Anhydrous LowerTemp Lower Reaction Temp Byproducts->LowerTemp Stoichiometry Adjust Stoichiometry Byproducts->Stoichiometry Chromatography Optimize Chromatography Purification->Chromatography Recrystallize Attempt Recrystallization Purification->Recrystallize End Problem Resolved CheckReagents->End Successful OptimizeTemp->End Successful Anhydrous->End Successful LowerTemp->End Successful Stoichiometry->End Successful Chromatography->End Successful Recrystallize->End Successful

Caption: A flowchart for troubleshooting common synthesis issues.

General Synthetic Pathway

G Start Aldehyde/Ketone Intermediate1 3-Amino-thiophene-2-carboxylate Start->Intermediate1 Two Steps Reagent1 + Lactam, POCl3 Intermediate1->Reagent1 Product Thieno[3,2-d]pyrimidinone Reagent1->Product Cyclization

Caption: A simplified general pathway for thieno[3,2-d]pyrimidinone synthesis.

References

How to avoid degradation of 7-Methylthieno[3,2-d]pyrimidine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 7-Methylthieno[3,2-d]pyrimidine to prevent its degradation. The following information is based on general knowledge of thienopyrimidine chemistry and best practices in pharmaceutical stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemistry of related thienopyrimidine and thienopyridine compounds, the primary factors contributing to degradation are likely exposure to light (photodegradation), high temperatures, humidity (hydrolysis), and strong oxidizing agents. Contact with acidic or alkaline conditions can also promote degradation.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light.[1][2] For long-term storage, storing under an inert atmosphere, such as nitrogen or argon, is advisable to minimize oxidative degradation.[1]

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation may be indicated by a change in physical appearance, such as color or the presence of visible impurities. However, significant degradation can occur without any obvious visual changes. The most reliable method to assess purity and detect degradation products is through analytical techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Thin Layer Chromatography (TLC).

Q4: Can I store this compound in solution?

A4: Storing in solution is generally not recommended for long periods, as it can accelerate degradation. If you must store it in solution, use a high-purity, anhydrous aprotic solvent, and store at low temperatures (e.g., -20°C or -80°C) in a tightly sealed vial, protected from light. The stability in a specific solvent should be experimentally determined.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of the compound leading to lower active concentration or interference from degradation products.1. Verify the purity of your this compound sample using a suitable analytical method (e.g., HPLC, LC-MS). 2. If degradation is confirmed, obtain a fresh, high-purity batch of the compound. 3. Review your storage and handling procedures to ensure they align with the recommended guidelines.
Change in the physical appearance of the solid compound (e.g., color change, clumping). Exposure to light, moisture, or elevated temperatures.1. Discard the sample as its purity is compromised. 2. Ensure future samples are stored in a dark, dry, and refrigerated environment. 3. Use a desiccator to minimize moisture exposure.
Precipitation or color change observed in a stock solution. Compound degradation or poor solubility in the chosen solvent.1. Prepare fresh solutions for each experiment. 2. If a solution must be stored, perform a stability study in the specific solvent at the intended storage temperature. 3. Consider using a different solvent if solubility is an issue.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound under stress conditions.[3][4][5]

Objective: To identify potential degradation pathways and the intrinsic stability of this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

    • Characterize the major degradation products using LC-MS if necessary.

Protocol 2: Long-Term Stability Assessment

Objective: To determine the appropriate storage conditions and shelf-life of this compound.

Methodology:

  • Sample Preparation: Aliquot solid this compound into several vials for each storage condition.

  • Storage Conditions:

    • -20°C, protected from light, in a desiccator.

    • 2-8°C, protected from light, in a desiccator.

    • Room temperature (20-25°C), protected from light, in a desiccator.

    • Room temperature (20-25°C), exposed to ambient light and humidity.

    • 40°C / 75% relative humidity (accelerated stability testing).

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, 12, and 24 months).

  • Analysis: At each time point, assess the purity of the sample using a validated HPLC method. Compare the results to the initial (time 0) analysis.

Visualizations

Degradation_Pathway cluster_conditions Stress Conditions This compound This compound Degradants Degradants This compound->Degradants Degradation Light Light Light->this compound Heat Heat Heat->this compound Humidity Humidity Humidity->this compound Oxidizing Agents Oxidizing Agents Oxidizing Agents->this compound Acid/Base Acid/Base Acid/Base->this compound

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Neutralize (if applicable) and Prepare Samples B->C D Analyze by HPLC/LC-MS C->D E Compare with Control and Characterize Degradants D->E

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Tree A Inconsistent Experimental Results? B Assess Purity via HPLC/LC-MS A->B C Purity Acceptable? B->C D Review Other Experimental Parameters (e.g., reagents, protocol) C->D Yes E Degradation Confirmed C->E No F 1. Obtain Fresh Compound 2. Review Storage/Handling Procedures E->F

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Interpreting Off-Target Effects of 7-Methylthieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methylthieno[3,2-d]pyrimidine and related compounds. The focus is on understanding and mitigating potential off-target effects during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the known or predicted primary targets of this compound?

A1: The thieno[3,2-d]pyrimidine scaffold is a common pharmacophore in kinase inhibitors.[1][2] Derivatives of this structure have shown activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), and Phosphatidylinositol 3-kinase (PI3K).[2] Therefore, it is highly probable that this compound also functions as a kinase inhibitor. Its specific primary targets would need to be determined experimentally through comprehensive kinase profiling.

Q2: My results suggest off-target effects with this compound. What are the likely off-target kinases?

A2: Given the promiscuity of many kinase inhibitors that target the highly conserved ATP-binding site, off-target effects are common.[3] For a thieno[3,2-d]pyrimidine derivative, likely off-targets could include other members of the same kinase families as the primary target (e.g., other receptor tyrosine kinases if the primary target is EGFR) or kinases from different families that share structural similarities in their ATP-binding pockets. Without experimental data, predicting specific off-targets is challenging. Broad kinase screening panels are the most effective way to identify these unintended interactions.[4]

Q3: How can I experimentally distinguish between on-target and off-target effects in my cellular assays?

A3: Distinguishing on-target from off-target effects is a critical step in drug development.[5] A common strategy involves using a combination of approaches:

  • Target Knockout/Knockdown: Using techniques like CRISPR/Cas9 or RNAi to eliminate or reduce the expression of the intended target protein. If the compound's effect persists in these cells, it is likely due to off-target interactions.

  • Resistant Mutant Rescue: Introducing a mutation into the primary target that confers resistance to the inhibitor. If cells expressing the mutant are no longer affected by the compound, this provides strong evidence for on-target activity.[3][5]

  • Chemical Analogs: Synthesizing and testing structurally related but inactive analogs of your compound. These analogs should not produce the same cellular phenotype if the effect of the parent compound is on-target.

Q4: What are some common pitfalls when interpreting kinase inhibitor data that might be mistaken for off-target effects?

  • Assay Interference: The compound may interfere with the assay technology itself (e.g., fluorescence, luminescence) rather than the biological target.

  • Cellular Context: The in vitro potency of an inhibitor may not directly translate to a cellular context due to factors like cell permeability, efflux pumps, and intracellular ATP concentrations.[4]

  • Indirect Effects: The observed phenotype may be an indirect consequence of inhibiting the primary target, which then affects downstream signaling pathways, rather than a direct off-target interaction.[6]

Troubleshooting Guides

Guide 1: Unexpected Phenotype Observed in Cell-Based Assays

Problem: Treatment with this compound results in an unexpected cellular phenotype that does not align with the known function of the intended target kinase.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Direct Off-Target Kinase Inhibition Perform a broad kinase screen (e.g., a panel of 100-400 kinases) to identify other kinases that are inhibited by the compound at relevant concentrations.[4][7]
Inhibition of a Non-Kinase Target Utilize target-agnostic approaches such as chemical proteomics (e.g., affinity chromatography-mass spectrometry) to pull down binding partners of the compound from cell lysates.
Compound Instability or Degradation Analyze the compound's stability in your cell culture media over the time course of the experiment using LC-MS to ensure the observed effect is from the parent compound and not a degradation product.
Activation of a Paradoxical Pathway Some kinase inhibitors can paradoxically activate certain signaling pathways.[4] Use pathway analysis tools (e.g., Western blotting for key signaling nodes, phosphoproteomics) to investigate the status of related pathways.
Guide 2: Discrepancy Between Biochemical and Cellular Potency

Problem: this compound shows high potency in a biochemical assay (e.g., purified enzyme IC50), but much lower potency in a cell-based assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Poor Cell Permeability Assess the compound's permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
Active Efflux by Transporters Use cell lines that overexpress common drug efflux pumps (e.g., P-glycoprotein) to determine if your compound is a substrate. Co-incubation with known efflux pump inhibitors can also be informative.
High Intracellular ATP Concentration If your compound is an ATP-competitive inhibitor, its apparent potency in cells will be lower due to competition with high intracellular ATP levels.[4] This is an inherent property and needs to be considered when interpreting cellular data.
Plasma Protein Binding If your assay medium contains serum, the compound may bind to plasma proteins, reducing its free concentration available to interact with the target.[8] Determine the fraction of compound bound to plasma proteins.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 10 µM to 1 nM).

  • Kinase Panel: Utilize a commercial kinase profiling service or an in-house platform that offers a panel of purified, active kinases (e.g., >100 kinases).

  • Assay Format: A common format is a radiometric assay that measures the transfer of radiolabeled phosphate from [γ-³³P]ATP to a specific peptide or protein substrate.[3] Alternatively, fluorescence- or luminescence-based assays can be used.[7]

  • Assay Conditions:

    • Incubate the kinase, substrate, and compound for a set period (e.g., 20-30 minutes) at a controlled temperature.

    • Initiate the kinase reaction by adding ATP (often at or near the Km for each kinase).

    • Stop the reaction and quantify the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at each compound concentration relative to a DMSO control.

    • Determine the IC50 value for any kinase that shows significant inhibition.[7]

    • Visualize the data as a selectivity tree or a table to easily identify on- and off-targets.

Protocol 2: Cellular Target Engagement Assay

Objective: To confirm that this compound engages its intended target within a cellular context.

Methodology: Western Blot for Phospho-Substrate

  • Cell Culture and Treatment:

    • Culture a cell line known to express the target kinase.

    • Starve the cells of growth factors, if necessary, to reduce basal signaling.

    • Treat the cells with a dilution series of this compound for a specific duration.

    • Include a positive control (e.g., a known inhibitor of the pathway) and a negative control (DMSO).

    • Stimulate the cells with a growth factor or other agonist to activate the target kinase.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • Probe a separate membrane (or strip and re-probe the same membrane) with an antibody for the total amount of the substrate to ensure that changes in phosphorylation are not due to changes in protein expression.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate, without a change in the total substrate, indicates target engagement by the inhibitor.

Visualizations

experimental_workflow cluster_0 In Vitro Analysis cluster_1 Cellular Analysis cluster_2 Validation biochem_assay Biochemical Assay (High Potency) kinase_panel Kinase Panel Screen biochem_assay->kinase_panel Selectivity? cell_assay Cell-Based Assay (Unexpected Phenotype) kinase_panel->cell_assay Hypothesis target_engagement Target Engagement Assay cell_assay->target_engagement On-Target? off_target_id Off-Target ID (e.g., Chemoproteomics) target_engagement->off_target_id If No rescue Resistant Mutant Rescue target_engagement->rescue Validate On-Target knockout Target Knockout (CRISPR/RNAi) off_target_id->knockout Validate Off-Target

Caption: Workflow for investigating off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound This compound Target Primary Target Kinase compound->Target Inhibits OffTarget Off-Target Kinase compound->OffTarget Inhibits Substrate1 Downstream Substrate 1 Target->Substrate1 Phenotype1 Expected Phenotype Substrate1->Phenotype1 Substrate2 Downstream Substrate 2 OffTarget->Substrate2 Phenotype2 Unexpected Phenotype Substrate2->Phenotype2

References

Cell viability issues in experiments with 7-Methylthieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing cell viability issues in experiments involving 7-Methylthieno[3,2-d]pyrimidine and related thienopyrimidine compounds.

Troubleshooting Guide & FAQs

This section addresses common issues related to unexpected decreases in cell viability when using this compound.

Q1: I am observing significant cell death in my cultures after treatment with this compound. Is this expected?

A1: Yes, this is a potential and often intended outcome. The thieno[3,2-d]pyrimidine scaffold is a core component of many compounds designed for their antiproliferative and cytotoxic effects, primarily in cancer research.[1][2] These compounds are structurally similar to purines, a class of molecules essential for DNA and RNA synthesis, allowing them to interfere with cellular processes.[1] Therefore, a reduction in cell viability is a known biological activity of this class of compounds.

Q2: What is the underlying mechanism for the observed cell death?

A2: The primary mechanism of cell death induced by many thieno[3,2-d]pyrimidine derivatives is apoptosis, or programmed cell death.[1][2] Studies have shown that these compounds can trigger apoptotic pathways, leading to characteristic cellular changes and eventual cell death.[1][2] Some derivatives may also induce other forms of cell death, such as autophagy, or cause cell cycle arrest.[2]

Q3: Could the observed cytotoxicity be due to off-target effects?

A3: While the intended target of your experiment with this compound might not be related to cell proliferation, the compound can still exert effects on various cellular pathways. Thienopyrimidine derivatives have been shown to act as kinase inhibitors, which can disrupt cell signaling pathways crucial for cell survival and growth.[1] Therefore, the observed cytotoxicity could be an "off-target" effect in the context of your specific research question, but it is consistent with the known pharmacological profile of this compound class.

Q4: How can I confirm that the cell death I am seeing is due to the compound?

A4: To confirm that this compound is responsible for the observed cell death, you should run a dose-response experiment and include appropriate controls.

  • Vehicle Control: Treat a set of cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This will help you determine if the solvent itself is toxic to your cells.

  • Untreated Control: Maintain a culture of cells that does not receive any treatment.

  • Dose-Response: Treat cells with a range of concentrations of this compound to see if the extent of cell death correlates with the compound concentration.

Q5: My results are inconsistent. What could be the cause?

A5: Inconsistent results in cytotoxicity assays can arise from several factors:

  • Cell Density: Ensure you are seeding the same number of cells for each experiment, as cell density can influence the outcome of viability assays.

  • Compound Stability: Thienopyrimidine compounds may have limited stability in solution. Prepare fresh dilutions for each experiment.

  • Assay Variability: The specific cell viability assay used can influence the results. It is good practice to confirm findings using a second, mechanistically different assay. For example, if you are using an MTT assay (which measures metabolic activity), you could confirm the results with a trypan blue exclusion assay (which measures membrane integrity).

Quantitative Data Summary

The following tables summarize the reported antiproliferative activities of various thieno[3,2-d]pyrimidine derivatives against different cell lines. This data provides a reference for the potential cytotoxic potency of this class of compounds.

Table 1: IC₅₀ Values of Selected Thieno[3,2-d]pyrimidine Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
Compound 6e HeLa (Cervical Cancer)0.591 (at 72h)[2]
Compound 17f HCT-116 (Colon Cancer)2.80[3]
Compound 17f HepG2 (Liver Cancer)4.10[3]
Compound 22 MCF-7 (Breast Cancer)11.32[4]
Compound 22 HepG2 (Liver Cancer)16.66[4]

Table 2: Growth Inhibition (GI₅₀) of a Thieno[2,3-b]pyrazine Derivative

Compound IDCell LineGI₅₀ (µM)Reference
Compound 2g AGS (Gastric Cancer)7.8[5]

Key Experimental Protocols

Below are detailed methodologies for common experiments used to assess cell viability and the mechanism of cell death.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only and untreated controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Materials:

  • Cells of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Signaling Pathway Diagram

Apoptosis_Pathway Thienopyrimidine This compound Kinase Kinase Inhibition Thienopyrimidine->Kinase Stress Cellular Stress Thienopyrimidine->Stress Mitochondria Mitochondrial Pathway Kinase->Mitochondria Stress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential mechanism of apoptosis induction.

Experimental Workflow Diagram

Troubleshooting_Workflow Start Observe Unexpected Cell Death CheckControls Verify Controls (Vehicle, Untreated) Start->CheckControls CheckControls->Start Controls Not OK (Troubleshoot Assay) DoseResponse Perform Dose-Response Experiment (e.g., MTT Assay) CheckControls->DoseResponse Controls OK ConfirmMechanism Investigate Mechanism (e.g., Annexin V/PI Assay) DoseResponse->ConfirmMechanism Apoptosis Apoptosis Confirmed ConfirmMechanism->Apoptosis Yes Other Other Cell Death Mechanism ConfirmMechanism->Other No Optimize Optimize Experiment: - Lower Concentration - Shorter Incubation Time Apoptosis->Optimize Other->Optimize End Proceed with Optimized Protocol Optimize->End

Caption: Troubleshooting workflow for cell viability issues.

References

Validation & Comparative

The Evolving Landscape of Kinase Inhibition: A Comparative Analysis of 7-Methylthieno[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive field of kinase inhibitor development, the thieno[3,2-d]pyrimidine scaffold has emerged as a promising framework for potent and selective therapeutic agents. This guide provides a detailed comparison of a representative 7-Methylthieno[3,2-d]pyrimidine derivative against other established kinase inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals. Due to the limited publicly available data on the specific molecule this compound, this report will focus on a well-characterized derivative from the thieno[3,2-d]pyrimidine class, compound 26 , a dual inhibitor of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3).

Introduction to Thieno[3,2-d]pyrimidines as Kinase Inhibitors

Thieno[3,2-d]pyrimidines are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to the purine core of ATP, the ubiquitous substrate for kinases. This structural mimicry allows them to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity. The versatility of the thieno[3,2-d]pyrimidine scaffold allows for chemical modifications that can enhance potency and selectivity for specific kinase targets implicated in cancer and other diseases.

Comparative Analysis: Thieno[3,2-d]pyrimidine Derivative vs. Other Kinase Inhibitors

This analysis focuses on the performance of a specific thieno[3,2-d]pyrimidine derivative, compound 26 , in comparison to other known inhibitors of its primary targets, FAK and FLT3.

Target Profile: FAK and FLT3 Kinases
  • Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation. Its overexpression is associated with the progression and metastasis of various solid tumors.

  • FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that is a key regulator of hematopoiesis. Mutations in FLT3 are frequently observed in acute myeloid leukemia (AML) and are associated with a poor prognosis.

Quantitative Performance Data

The following tables summarize the in vitro inhibitory activity of the thieno[3,2-d]pyrimidine derivative 26 and other relevant kinase inhibitors against FAK and FLT3.

Table 1: In Vitro Kinase Inhibitory Activity against FAK

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Thieno[3,2-d]pyrimidine Derivative (26) FAK15PF-5622711.5
PND-1186 (VS-4718)FAK1.5
Defactinib (VS-6063)FAK0.5

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency.

Table 2: In Vitro Kinase Inhibitory Activity against FLT3

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Thieno[3,2-d]pyrimidine Derivative (26) FLT3 (Wild-Type)4Quizartinib (AC220)1.1
Thieno[3,2-d]pyrimidine Derivative (26) FLT3 (ITD)1Gilteritinib (ASP2215)0.29
SorafenibFLT358

FLT3-ITD (Internal Tandem Duplication) is a common activating mutation in AML.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials: Recombinant human kinase (e.g., FAK, FLT3), kinase buffer, ATP, substrate peptide, test compound, and a detection reagent.

  • Procedure:

    • The kinase, substrate, and test compound (at various concentrations) are pre-incubated in the kinase buffer in a 96-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials: Cancer cell lines (e.g., MDA-MB-231 for FAK, MV4-11 for FLT3), cell culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with the test compound at various concentrations for a specified period (e.g., 72 hours).

    • The MTT solution is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved by adding a solubilizing agent.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration for 50% inhibition of cell growth) is determined.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways targeted by the thieno[3,2-d]pyrimidine derivative.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Src->FAK Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Derivative (26) Inhibitor->FAK

Caption: FAK Signaling Pathway Inhibition.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylation PI3K PI3K FLT3->PI3K Ras Ras FLT3->Ras FL FLT3 Ligand (FL) FL->FLT3 Binding & Dimerization Proliferation Cell Proliferation & Survival (Leukemia) STAT5->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Derivative (26) Inhibitor->FLT3

Caption: FLT3 Signaling Pathway Inhibition.

Conclusion

The thieno[3,2-d]pyrimidine scaffold represents a versatile platform for the development of potent kinase inhibitors. The representative compound 26 demonstrates significant inhibitory activity against both FAK and FLT3, including the clinically relevant FLT3-ITD mutation. While established inhibitors may exhibit greater potency against a single target, the dual-inhibitory nature of this thieno[3,2-d]pyrimidine derivative could offer a therapeutic advantage in certain cancer contexts. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

Validating the Mechanism of Action of Thieno[3,2-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The thieno[3,2-d]pyrimidine scaffold is a key pharmacophore in the development of targeted therapies. Its structural similarity to the purine core allows it to function as a competitive inhibitor at the ATP-binding site of numerous protein kinases. This guide compares the performance of various thieno[3,2-d]pyrimidine derivatives against several key kinase targets and outlines the experimental protocols used to validate their mechanism of action.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the in vitro potency of exemplary thieno[3,2-d]pyrimidine derivatives against various protein kinases and cancer cell lines.

Table 1: Inhibitory Activity against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
Series 1: JAK3 Inhibitors
9aJAK31.9Spebrutinib-
9gJAK31.8Ibrutinib-
8eJAK31.38--
Series 2: EGFR Inhibitors
B1EGFR L858R/T790M13Olmutinib-
6lEGFR L858R/T790M≤ 250--
6oEGFR L858R/T790M≤ 250--
Series 3: PI3Kα Inhibitors
7PI3Kα---
21PI3Kα---
Series 4: FAK Inhibitors
26FAK9.7TAE-226-
26fFAK28.2TAE-226-
Series 5: FLT3 Inhibitors
26FLT3-D835Y0.5--
Series 6: RIPK2 Inhibitors
HY3RIPK211--

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. Lower values indicate higher potency. Data is compiled from multiple sources.[1][2][3][4][5][6][7]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)
Series 1: FAK Inhibitors
26fU-87MGGlioblastoma0.16
26fA-549Lung Carcinoma0.27
26fMDA-MB-231Breast Cancer0.19
Series 2: EGFR Inhibitors
B1H1975Non-Small Cell Lung Cancer-
B1A549Non-Small Cell Lung Cancer-

IC50 values represent the concentration of the compound required to inhibit the proliferation of 50% of the cells. Lower values indicate higher cytotoxicity.[6][8][9]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of kinase inhibitors. Below are protocols for key experiments cited in the literature for thieno[3,2-d]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on a purified kinase.

  • Principle: The assay measures the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using methods like ELISA, fluorescence, or radioactivity.

  • Procedure:

    • Purified recombinant kinase is incubated with its specific substrate and ATP in a reaction buffer.

    • The test compound (e.g., a 7-Methylthieno[3,2-d]pyrimidine derivative) is added at a range of concentrations.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. For ELISA-based methods, an antibody specific to the phosphorylated substrate is used for detection.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[8][9]

Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic effect of a compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • After the treatment period, the MTT reagent is added to each well and incubated for a few hours.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[8][9]

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, confirming the compound's mechanism of action at a cellular level.

  • Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis. To assess kinase inhibition, antibodies that specifically recognize the phosphorylated forms of downstream target proteins are used.

  • Procedure:

    • Cells are treated with the test compound for a specific time.

    • The cells are lysed to extract total proteins.

    • Protein concentration is determined using an assay like the BCA assay.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody against the phosphorylated protein of interest (e.g., p-EGFR, p-AKT, p-STAT3).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.

    • The membrane is often stripped and re-probed with an antibody for the total protein to confirm equal loading.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by thieno[3,2-d]pyrimidine derivatives and a general experimental workflow for their validation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Thieno_pyrimidine Thieno[3,2-d]pyrimidine Derivative Thieno_pyrimidine->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 STAT3 STAT3 JAK3->STAT3 phosphorylates Thieno_pyrimidine Thieno[3,2-d]pyrimidine Derivative Thieno_pyrimidine->JAK3 STAT3_P p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer dimerizes Gene_Transcription Gene Transcription (Inflammation, Proliferation) STAT3_dimer->Gene_Transcription translocates

Caption: JAK-STAT signaling pathway inhibited by thieno[3,2-d]pyrimidine derivatives.[1]

Experimental_Workflow start Design & Synthesis of This compound in_vitro_kinase In Vitro Kinase Assay (Determine IC50) start->in_vitro_kinase cell_proliferation Cell Proliferation Assay (e.g., MTT on cancer lines) in_vitro_kinase->cell_proliferation Potent compounds advance pathway_analysis Mechanism Validation (Western Blot for p-Proteins) cell_proliferation->pathway_analysis apoptosis_cycle Cellular Fate Analysis (Apoptosis & Cell Cycle Assays) pathway_analysis->apoptosis_cycle lead_optimization Lead Optimization apoptosis_cycle->lead_optimization

Caption: General workflow for validating the mechanism of action of novel kinase inhibitors.

References

Structure-Activity Relationship (SAR) of 7-Methylthieno[3,2-d]pyrimidine Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel chemical scaffolds is paramount in the quest for more potent and selective therapeutic agents. This guide provides a comparative analysis of 7-Methylthieno[3,2-d]pyrimidine analogs, a class of compounds that has demonstrated significant potential, particularly in the realm of oncology. By summarizing quantitative data, detailing experimental methodologies, and visualizing key concepts, this document aims to serve as a valuable resource for the rational design of next-generation inhibitors.

The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural similarity to the purine nucleus, allowing it to interact with a variety of biological targets. The addition of a methyl group at the 7-position has been explored as a strategy to modulate the pharmacological properties of these analogs. This guide focuses on the SAR of these specific derivatives, primarily in the context of their anticancer activity through the inhibition of key cellular signaling pathways.

Core Scaffold and Points of Modification

The fundamental structure of the this compound scaffold allows for chemical modifications at several key positions, primarily at the C2, C4, and C6 positions. These modifications significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

7_Methylthieno_3_2_d_pyrimidine_Scaffold cluster_0 This compound Core Scaffold N1 N C2 C N3 N C4 C C4a C S5 S C6 C C7 C C7a C Me CH3 pos_C2 pos_C2 R2 R2 pos_C2->R2 pos_N3 pos_N3 pos_C4 pos_C4 R4 R4 pos_C4->R4 pos_C4a pos_C4a pos_S5 pos_S5 pos_C4a->pos_S5 pos_C6 pos_C6 pos_S5->pos_C6 pos_C7 pos_C7 pos_C6->pos_C7 R6 R6 pos_C6->R6 pos_C7a pos_C7a pos_C7->pos_C7a pos_Me pos_Me pos_C7->pos_Me

Figure 1. Core this compound scaffold and key modification points.

Comparative Biological Activity

The antiproliferative activity of this compound analogs has been evaluated against various cancer cell lines. The following tables summarize the in vitro efficacy of representative compounds, highlighting the impact of different substituents on their biological activity.

Table 1: Antiproliferative Activity of this compound Analogs against Melanoma Cell Lines

CompoundR2R4R6A375 IC50 (nM)M14 IC50 (nM)RPMI7951 IC50 (nM)
6b Cl6-methoxy-3,4-dihydroquinolin-1(2H)-ylH18 ± 219 ± 325 ± 4

Data extracted from a study on heterocyclic-fused pyrimidines as tubulin polymerization inhibitors.[1]

Table 2: VEGFR-2 Kinase Inhibitory Activity of 1-Aryl-3-[4-(7-methylthieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea Analogs

CompoundR (on phenylurea)VEGFR-2 Ki (nM) (Predicted)
2a H110
2b 4-Cl90
2c 4-F95
2d 3-CF385
2e 4-OCH3120
2f 4-CN80
Sorafenib -93 (Experimental)

Data from a study on 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.

Antiproliferative Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • Reaction Setup: In a 96-well plate, add the following components in order: reaction buffer, VEGFR-2 enzyme, the test compound at various concentrations, and a specific substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or luminescence-based assays that measure the remaining ATP (e.g., Kinase-Glo®).

  • Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.

  • Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer. Many thienopyrimidine derivatives have been shown to target kinases within this pathway.

PI3K_Akt_mTOR_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP2 Converts PIP3 to PDK1->Akt Phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Proliferation Cell Growth & Proliferation p70S6K->Proliferation 4EBP1->Proliferation Inhibitor This compound Analog (Hypothetical Target)

Figure 2. The PI3K/Akt/mTOR signaling pathway, a potential target for this compound analogs.

The general workflow for a structure-activity relationship study of these analogs follows a systematic process from design and synthesis to biological evaluation.

SAR_Workflow Synthesis Chemical Synthesis and Purification Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Screening (e.g., Antiproliferative Assay) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Kinase Inhibition) Hit_Identification->Secondary_Assays SAR_Analysis SAR Analysis and Lead Optimization Secondary_Assays->SAR_Analysis Lead_Compound Lead Compound SAR_Analysis->Lead_Compound Design Design SAR_Analysis->Design Iterative Optimization

Figure 3. General workflow for a structure-activity relationship (SAR) study.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The limited available data suggests that substitutions at the C2, C4, and C6 positions can significantly impact biological activity. In particular, the introduction of a substituted quinolinyl group at the C4 position has shown potent antiproliferative effects against melanoma cell lines, while arylurea moieties at the C4-phenoxy position have been investigated for their potential as VEGFR-2 inhibitors.

Further extensive SAR studies are warranted to fully explore the potential of this scaffold. The synthesis and evaluation of a broader range of analogs with diverse substituents at the key modification points will be crucial for identifying compounds with improved potency, selectivity, and drug-like properties. The experimental protocols and pathway information provided in this guide offer a framework for such future investigations, ultimately aiming to translate the therapeutic potential of this compound analogs into clinical candidates.

References

Cross-Reactivity Profile of Thieno[3,2-d]pyrimidine Derivatives Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

The thieno[3,2-d]pyrimidine scaffold is a core structure in the development of various kinase inhibitors.[1] Derivatives of this scaffold have shown potent inhibitory activity against several kinase families, making them attractive candidates for therapeutic development in oncology and inflammatory diseases.[2][3] Understanding the cross-reactivity profile, or selectivity, of these compounds is crucial for predicting their efficacy and potential off-target effects. This guide summarizes the kinase inhibition profile of a representative thieno[3,2-d]pyrimidine derivative and provides detailed experimental protocols for assessing kinase activity.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of a representative thieno[3,2-d]pyrimidine derivative (Compound 24 from a referenced study) against a panel of kinases. This compound was identified as a highly selective inhibitor of JAK1.[4] The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the kinase activity.

Kinase TargetRepresentative Thieno[3,2-d]pyrimidine IC50 (nM)Alternative Kinase Inhibitor (Example)Alternative Inhibitor IC50 (nM)
JAK1 22 Filgotinib10
JAK2>10,000Ruxolitinib3.3
JAK3>10,000Tofacitinib1.0
TYK2>10,000Deucravacitinib1.0
FAKNot reportedPF-5622710.6
FLT3Not reportedGilteritinib0.29

Data for the representative thieno[3,2-d]pyrimidine is inferred from selectivity data which indicates high selectivity for JAK1 over other kinases.[4]

Experimental Protocols

A standard method for determining the in vitro kinase inhibition profile is the radiometric kinase assay. This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.[5][6]

Radiometric Kinase Assay Protocol (Example)

  • Reaction Mixture Preparation: A reaction buffer is prepared containing the kinase of interest, a suitable substrate (e.g., a specific peptide), and cofactors such as MgCl2.

  • Compound Incubation: The test compound (e.g., a thieno[3,2-d]pyrimidine derivative) is added to the reaction mixture at various concentrations. A control reaction with no inhibitor (or vehicle control) is also prepared.

  • Initiation of Reaction: The kinase reaction is initiated by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination of Reaction: The reaction is stopped by adding a solution such as phosphoric acid.

  • Separation and Detection: The phosphorylated substrate is separated from the remaining radiolabeled ATP, often by spotting the reaction mixture onto phosphocellulose paper which binds the substrate.[5]

  • Quantification: The amount of incorporated radioactivity in the substrate is measured using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity and cell growth. The representative thieno[3,2-d]pyrimidine derivative selectively inhibits JAK1, a key component of this pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK_other Other JAKs Receptor->JAK_other STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Inhibitor Thieno[3,2-d]pyrimidine Derivative Inhibitor->JAK1 Inhibits

Caption: The JAK-STAT signaling pathway and the point of inhibition by the thieno[3,2-d]pyrimidine derivative.

Experimental Workflow

The following diagram illustrates the workflow for a typical in vitro radiometric kinase inhibition assay.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, and Buffer start->prepare_reagents add_compound Add Thieno[3,2-d]pyrimidine (Test Compound) prepare_reagents->add_compound add_atp Initiate with [γ-³³P]ATP add_compound->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop Reaction (e.g., with H₃PO₄) incubate->stop_reaction spot_paper Spot onto Phosphocellulose Paper stop_reaction->spot_paper wash Wash to Remove Unbound [γ-³³P]ATP spot_paper->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow of a radiometric kinase inhibition assay.

References

A Comparative Analysis of TAK-931 (Simurosertib) and Standard-of-Care Therapies in Preclinical Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of the novel thieno[3,2-d]pyrimidine derivative, TAK-931 (simurosertib), against standard-of-care drugs in preclinical models of colorectal cancer (CRC). TAK-931 is a highly potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, a key regulator of DNA replication initiation.[1][2] Its efficacy has been evaluated in various cancer models, including colorectal cancer xenografts.[3]

Mechanism of Action: Targeting the Cell Cycle

TAK-931 functions as an ATP-competitive inhibitor of CDC7 kinase.[2] The inhibition of CDC7 prevents the phosphorylation of the minichromosome maintenance-2 (MCM2) helicase complex component, a critical step for the initiation of DNA replication during the S phase of the cell cycle.[2] This disruption of DNA replication leads to cell cycle arrest and subsequent apoptosis in cancer cells, particularly those overexpressing CDC7.

TAK-931_Mechanism_of_Action cluster_nucleus Nucleus Origin DNA Replication Origin MCM_complex MCM2-7 Helicase (inactive) Origin->MCM_complex Binding CDC7 CDC7/DBF4 Kinase MCM_complex->CDC7 Substrate pMCM2 Phosphorylated MCM2 (active) CDC7->pMCM2 Phosphorylation DNA_Replication DNA Replication pMCM2->DNA_Replication Initiates Cell_Cycle_Arrest Cell Cycle Arrest TAK931 TAK-931 (Simurosertib) TAK931->CDC7 Inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Figure 1: Simplified signaling pathway of TAK-931's mechanism of action.

In Vivo Efficacy Comparison

Direct comparative in vivo studies between TAK-931 and standard-of-care drugs for colorectal cancer in the same experimental setting are not yet widely published. The following tables summarize the in vivo efficacy of TAK-931 and standard-of-care therapies from separate preclinical studies in colorectal cancer xenograft models. It is important to note that cross-study comparisons have limitations due to potential variations in experimental conditions.

Table 1: In Vivo Efficacy of TAK-931 in Colorectal Cancer Xenograft Models

CompoundCancer ModelDosing ScheduleOutcomeCitation
TAK-931COLO205 XenograftOral administrationSignificant antitumor activity[2]
TAK-931Patient-Derived Xenografts (PDX)Oral administrationSignificant and irreversible tumor growth inhibition[3]
TAK-93142 KRAS-wild-type and 51 KRAS-mutant PDX modelsNot specifiedAntitumor efficacy (≤60% TGI) in 46.2% of models[4]

Table 2: In Vivo Efficacy of Standard-of-Care Drugs in Colorectal Cancer Xenograft Models

CompoundCancer ModelDosing ScheduleOutcomeCitation
5-Fluorouracil (5-FU)PDX modelsNot specified45% of PDX models responded[5]
IrinotecanPDX modelsNot specified92% of PDX models responded[5]
CetuximabKRAS wild-type PDX modelsWeekly, increasing doses (50, 75, 100 mg/kg)61% of PDX models responded[5][6]

Experimental Protocols

The following provides a generalized experimental workflow for evaluating the in vivo efficacy of a test compound in a colorectal cancer xenograft model, based on common practices in the field.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. CRC Cell Culture (e.g., COLO205) Implantation 3. Subcutaneous Implantation of Cancer Cells Cell_Culture->Implantation Animal_Model 2. Immunocompromised Mice (e.g., Nude, SCID) Animal_Model->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 6. Drug Administration (e.g., Oral Gavage) Randomization->Dosing Monitoring 7. Daily Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring Endpoint 8. Study Endpoint Reached Monitoring->Endpoint Data_Collection 9. Tumor Excision and Data Collection Endpoint->Data_Collection Analysis 10. Statistical Analysis of Tumor Growth Inhibition Data_Collection->Analysis

Figure 2: General experimental workflow for in vivo efficacy studies.
Detailed Methodologies:

Cell Line-Derived Xenograft (CDX) Model (e.g., COLO-205)

  • Cell Culture: COLO-205 human colorectal adenocarcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used.

  • Tumor Implantation: A suspension of COLO-205 cells (e.g., 5 x 10^6 cells in sterile PBS) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. TAK-931 is administered orally according to the specified dosing schedule. The control group receives a vehicle solution.

  • Efficacy Assessment: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight and general health of the animals are monitored as indicators of toxicity.

  • Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a fixed duration of treatment.

Patient-Derived Xenograft (PDX) Models

The protocol for PDX models is similar to CDX models, with the key difference being the source of the tumor tissue.

  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting colorectal cancer patients.

  • Implantation: Small fragments of the patient's tumor are surgically implanted subcutaneously into immunocompromised mice.

  • Passaging: Once the tumors are established, they can be serially passaged into new cohorts of mice for expansion and subsequent drug efficacy studies.

  • Treatment and Assessment: The treatment and assessment protocols are generally the same as for CDX models.

Summary and Future Directions

The thieno[3,2-d]pyrimidine derivative TAK-931 (simurosertib) has demonstrated significant in vivo antitumor activity in preclinical models of colorectal cancer by targeting the CDC7 kinase and inhibiting DNA replication.[2][3] While direct comparative efficacy data against standard-of-care drugs like 5-FU, irinotecan, and cetuximab from a single study is limited, the available evidence suggests that TAK-931 is a promising therapeutic agent.[4][5][6]

Future research should focus on head-to-head in vivo studies to directly compare the efficacy and safety of TAK-931 with current standard-of-care regimens. Furthermore, exploring combination therapies of TAK-931 with existing chemotherapeutic or targeted agents could reveal synergistic effects and provide new avenues for the treatment of colorectal cancer. The unique mechanism of action of TAK-931 warrants its continued investigation in clinical trials to determine its potential as a novel therapy for colorectal cancer patients.[3]

References

Head-to-Head Comparison: 7-Methylthieno[3,2-d]pyrimidine Derivatives vs. Commercially Available EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers in Oncology and Drug Development

The thieno[3,2-d]pyrimidine scaffold has emerged as a promising framework in the design of novel kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), a key player in various malignancies. This guide provides a head-to-head comparison of a representative 7-methylthieno[3,2-d]pyrimidine derivative against a panel of commercially available EGFR inhibitors. The data presented herein is compiled from peer-reviewed scientific literature to offer an objective analysis for researchers, scientists, and professionals in drug development.

Performance Snapshot: Inhibitory Activity Against EGFR

The inhibitory potential of a representative this compound derivative, herein referred to as Compound 6o, is compared with established, commercially available EGFR inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) against both wild-type (WT) EGFR and the clinically significant T790M mutant, which is a common mechanism of resistance to first-generation EGFR inhibitors.

Compound ClassInhibitorEGFR (Wild-Type) IC50 (nM)EGFR (T790M Mutant) IC50 (nM)
Thieno[3,2-d]pyrimidine Compound 6o >10000≤250
Quinazoline Erlotinib2[1][2][3]Resistant
Quinazoline Gefitinib33[4]Resistant
Anilinopyrimidine Osimertinib493.8[5]11.44[5]
Quinazoline Lapatinib10.8[6]-

Note: A lower IC50 value indicates higher potency. Data for Compound 6o is sourced from a study on thieno[3,2-d]pyrimidine derivatives.[7] IC50 values for commercially available inhibitors are compiled from various sources.[1][2][3][4][5][6] The T790M mutation in EGFR confers resistance to first-generation inhibitors like Erlotinib and Gefitinib.

In-Depth Analysis

The data highlights the selective nature of the thieno[3,2-d]pyrimidine derivative, Compound 6o. It exhibits potent inhibitory activity against the T790M mutant of EGFR while showing minimal activity against the wild-type receptor.[7] This profile is highly desirable for a third-generation EGFR inhibitor, as it promises efficacy in patients who have developed resistance to earlier treatments, with a potentially lower risk of side effects associated with inhibiting wild-type EGFR in healthy tissues.

In contrast, first-generation inhibitors like Erlotinib and Gefitinib are highly potent against wild-type EGFR but lose their effectiveness in the presence of the T790M mutation.[1][2][3][4] Osimertinib , a third-generation inhibitor, effectively targets the T790M mutant while also retaining some activity against the wild-type EGFR.[5] Lapatinib is a dual inhibitor of EGFR and HER2.[6]

Experimental Protocols

To ensure a thorough understanding of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro EGFR Kinase Assay

This assay is crucial for determining the direct inhibitory effect of a compound on the enzymatic activity of EGFR.

Objective: To determine the IC50 value of an inhibitor against purified wild-type or mutant EGFR.

Materials:

  • Recombinant human EGFR (wild-type or T790M mutant)

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • 96-well microplates

  • ADP-Glo™ Kinase Assay kit (or similar detection system)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the recombinant EGFR enzyme, and the peptide substrate.

  • Add the diluted test compounds to the wells. Include a control group with DMSO only.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is done by adding the ADP-Glo™ reagent, which terminates the kinase reaction and depletes the remaining ATP. Subsequently, a kinase detection reagent is added to convert ADP to ATP, and the newly synthesized ATP is quantified via a luciferase/luciferin reaction, generating a luminescent signal.

  • The luminescent signal is measured using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the effect of an inhibitor on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., a non-small cell lung cancer line harboring the T790M mutation)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a control group with medium and DMSO only.

  • Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the control group (treated with DMSO only). The IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is then determined.

Visualizing the EGFR Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Thieno[3,2-d]pyrimidine EGFR Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Viability Assay enzyme Purified EGFR (WT or T790M) reaction Kinase Reaction enzyme->reaction inhibitor_vitro Test Compound (Thieno[3,2-d]pyrimidine or Commercial Inhibitor) inhibitor_vitro->reaction atp_sub ATP + Substrate atp_sub->reaction detection_vitro Measure ADP Production (Luminescence) reaction->detection_vitro ic50_calc_vitro Calculate IC50 detection_vitro->ic50_calc_vitro cells Cancer Cell Line (e.g., EGFR T790M) inhibitor_cellular Test Compound Treatment cells->inhibitor_cellular incubation 72h Incubation inhibitor_cellular->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Formazan Formation mtt_add->formazan solubilize Solubilize Formazan formazan->solubilize detection_cellular Measure Absorbance (570 nm) solubilize->detection_cellular ic50_calc_cellular Calculate IC50 detection_cellular->ic50_calc_cellular

Caption: General Experimental Workflow for Inhibitor Evaluation.

References

Reproducibility of Published Data on Thieno[3,2-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The thieno[3,2-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities, particularly in the realm of oncology. Its structural similarity to purines allows it to interact with a variety of biological targets. While a specific inquiry into the biological and synthetic data for 7-Methylthieno[3,2-d]pyrimidine did not yield sufficient reproducible data for a dedicated comparative analysis, a wealth of information is available for the broader class of thieno[3,2-d]pyrimidine derivatives. This guide aims to provide a comparative overview of the published anti-cancer activity of selected thieno[3,2-d]pyrimidine derivatives, alongside detailed experimental protocols to aid in the reproducibility of these findings. The data presented is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Anti-Cancer Activity

The following tables summarize the in vitro anti-cancer activity of various thieno[3,2-d]pyrimidine derivatives as reported in the scientific literature. The data is presented to allow for a direct comparison of the potency of these compounds against several cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Thieno[3,2-d]pyrimidine Derivatives

Compound ReferenceCell LineIC50 (µM)Comparator DrugComparator IC50 (µM)
Compound 29a [1]H460 (Lung Cancer)0.081GDC-0941-
HT-29 (Colon Cancer)0.058Sorafenib-
MKN-45 (Gastric Cancer)0.18
MDA-MB-231 (Breast Cancer)0.23
Compound B1 [2]H1975 (Lung Cancer)0.087Olmutinib0.458
A549 (Lung Cancer)1.508AZD92910.379
Compound B7 [2]H1975 (Lung Cancer)0.023Olmutinib0.458
A549 (Lung Cancer)0.441AZD92910.379
Halogenated Derivative 1 [3]L1210 (Leukemia)Not specified--
Halogenated Derivative 2 [3]L1210 (Leukemia)Not specified--

Table 2: Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives

Compound ReferenceKinase TargetIC50 (nM)
Compound 18b [4]PI3Kα0.46
mTOR12
Compound B1 [2]EGFRL858R/T790M13
Compound B7 [2]EGFRL858R/T790M5.9

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below. These are generalized protocols based on standard laboratory practices and information inferred from the cited literature.

Synthesis of Thieno[3,2-d]pyrimidine Derivatives

The synthesis of the thieno[3,2-d]pyrimidine core and its derivatives typically involves a multi-step process. A general synthetic route is outlined below, based on procedures described in the literature.[1][2]

G A 2-Aminothiophene-3-carboxylate B Thieno[3,2-d]pyrimidin-4-one A->B Reaction with Urea or Formamide C 4-Chlorothieno[3,2-d]pyrimidine B->C Chlorination (e.g., POCl3) D Substituted Thieno[3,2-d]pyrimidine Derivative C->D Nucleophilic Substitution with various amines

General synthetic scheme for Thieno[3,2-d]pyrimidine derivatives.

Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4-one A mixture of a 2-aminothiophene-3-carboxylate derivative and urea or formamide is heated, often at high temperatures (e.g., 160-190°C), for several hours to facilitate cyclization into the thieno[3,2-d]pyrimidin-4-one core.[2]

Step 2: Chlorination The resulting thieno[3,2-d]pyrimidin-4-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), typically at reflux, to yield the 4-chloro-thieno[3,2-d]pyrimidine intermediate.[2]

Step 3: Nucleophilic Substitution The 4-chloro intermediate is then reacted with a variety of amines or other nucleophiles to introduce diversity at the 4-position. These reactions are often carried out in a suitable solvent like ethanol or DMF, sometimes in the presence of a base such as K2CO3 or DIPEA.[2]

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

G A Seed cells in 96-well plate B Treat cells with compounds A->B C Add MTT solution B->C D Incubate C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance E->F

Workflow for a typical MTT assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

G A Prepare kinase reaction mixture B Add test compound A->B C Initiate reaction with ATP B->C D Incubate C->D E Stop reaction D->E F Quantify substrate phosphorylation E->F

General workflow for an in vitro kinase assay.

  • Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test compound at various concentrations are pre-incubated in a kinase assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: The reaction is stopped by adding a stop solution (e.g., phosphoric acid).

  • Quantification: The amount of phosphorylated substrate is quantified. For radioactive assays, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring the radioactivity using a scintillation counter. For non-radioactive assays, methods like ELISA with a phospho-specific antibody can be used. The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathways

Thieno[3,2-d]pyrimidine derivatives have been shown to target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and EGFR pathways.

PI3K/AKT/mTOR Signaling Pathway

This pathway is a crucial regulator of cell growth, proliferation, and survival. Many thieno[3,2-d]pyrimidine derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[4]

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Simplified PI3K/AKT/mTOR signaling pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation and survival. Certain thieno[3,2-d]pyrimidine derivatives have been identified as potent EGFR inhibitors.[2]

G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Simplified EGFR signaling pathway.

References

Benchmarking the Selectivity of Thieno[3,2-d]pyrimidine-based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of a potent thieno[3,2-d]pyrimidine-based inhibitor, focusing on its performance against alternative compounds. The data presented herein is intended to assist researchers in evaluating its potential as a selective tool for chemical biology and as a lead compound for drug discovery.

Introduction

The thieno[3,2-d]pyrimidine scaffold has emerged as a promising privileged structure in the development of selective kinase inhibitors. Its rigid, planar structure allows for specific interactions within the ATP-binding pocket of various kinases, leading to potent and selective inhibition. This guide focuses on a notable example from this class, a 2-aminomethylthieno[3,2-d]pyrimidin-4(3H)-one derivative, hereafter referred to as Compound 10c , which has been identified as a highly potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1]

Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication, making it an attractive target in oncology. The selectivity of any kinase inhibitor is paramount to minimize off-target effects and potential toxicity. This guide benchmarks the selectivity of Compound 10c against other known Cdc7 inhibitors, providing key data to inform research and development decisions.

Comparative Selectivity Analysis

The selectivity of a kinase inhibitor is a critical determinant of its utility and therapeutic window. Here, we compare the inhibitory activity of Compound 10c with TAK-931, a well-characterized clinical candidate that also targets Cdc7.

Table 1: Kinase Selectivity Profile of Compound 10c

While a comprehensive kinome-wide scan for Compound 10c is not publicly available, initial studies have highlighted its remarkable selectivity for Cdc7 over other kinases, as detailed below.

Kinase TargetCompound 10c IC50 (nM)Selectivity Fold (Cdk2/Cdc7)Selectivity Fold (ROCK1/Cdc7)
Cdc70.70--
Cdk2>10,000>14,000-
ROCK1140-200
Data sourced from Bioorganic & Medicinal Chemistry, 2017.[1]

Table 2: Kinome-wide Selectivity of TAK-931

TAK-931 has been extensively profiled against a large panel of kinases, demonstrating high selectivity for Cdc7. The following table summarizes its inhibitory activity (IC50) against a selection of kinases.

Kinase TargetTAK-931 IC50 (nM)
Cdc7 <0.3
CDK26300
Aurora A>10000
Aurora B>10000
CHK1>10000
PLK1800
p38α>10000
MEK1>10000
ERK1>10000
JNK1>10000
PIM1390
ROCK2>10000
This table presents a subset of data from a kinome scan of 317 kinases, where TAK-931 demonstrated >120-fold selectivity for Cdc7.[2]

Signaling Pathway

dot

Cdc7_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase_Initiation S Phase Initiation ORC ORC preRC pre-Replication Complex (pre-RC) ORC->preRC Binds to origin Cdc6 Cdc6 Cdc6->preRC Cdt1 Cdt1 Cdt1->preRC MCM MCM2-7 MCM->preRC Loaded onto DNA Cdk2_CyclinE CDK2/Cyclin E DDK DDK (Cdc7/Dbf4) MCM_p Phosphorylated MCM2-7 Cdk2_CyclinE->MCM_p Phosphorylates DDK->MCM_p Phosphorylates GINS GINS Complex MCM_p->GINS Recruits Cdc45 Cdc45 MCM_p->Cdc45 Recruits CMG CMG Helicase Complex MCM_p->CMG Forms GINS->CMG Forms Cdc45->CMG Forms DNA_Polymerase DNA Polymerase CMG->DNA_Polymerase Recruits Replication DNA Replication DNA_Polymerase->Replication Compound_10c Compound 10c / TAK-931 Compound_10c->DDK Inhibits

Caption: Cdc7 kinase signaling pathway in the initiation of DNA replication.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (Time-Dependent)

This protocol is adapted for determining the time-dependent inhibitory potential of compounds like Compound 10c against Cdc7 kinase.

1. Reagents and Materials:

  • Recombinant human Cdc7/Dbf4 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution

  • Peptide substrate (specific for Cdc7)

  • Test compounds (Compound 10c, TAK-931) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates (low volume, white)

2. Procedure:

  • Pre-incubation Step:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • In a 384-well plate, add the diluted compounds.

    • Add the Cdc7/Dbf4 enzyme to the wells containing the compounds.

    • Incubate the enzyme-inhibitor mixture for varying periods (e.g., 0, 30, 60, 120 minutes) at room temperature. This step is crucial for identifying time-dependent inhibition.

  • Kinase Reaction Initiation:

    • Prepare a solution of the peptide substrate and ATP in kinase buffer.

    • Add the substrate/ATP mixture to the wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for Cdc7.

    • Incubate the reaction for a fixed time (e.g., 60 minutes) at 30°C.

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration at each pre-incubation time point relative to a DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each pre-incubation time. A leftward shift in the IC50 value with increasing pre-incubation time indicates time-dependent inhibition.

Cell-Based Proliferation Assay (COLO205)

This protocol describes a method to assess the anti-proliferative activity of the inhibitors on a cancer cell line.

1. Reagents and Materials:

  • COLO205 human colorectal adenocarcinoma cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (Compound 10c, TAK-931) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or similar cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom plates

  • DMSO (for solubilization)

2. Procedure:

  • Seed COLO205 cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
  • Prepare serial dilutions of the test compounds in culture medium.
  • Remove the overnight culture medium from the cells and add the medium containing the diluted compounds.
  • Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value by non-linear regression analysis.[3]

Experimental Workflows

dot

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compounds C Pre-incubate kinase with compounds A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction with ATP and substrate C->D E Incubate for fixed time D->E F Stop reaction and add detection reagent E->F G Read luminescence/ fluorescence F->G H Calculate % inhibition G->H I Determine IC50 values H->I

Caption: Workflow for the in vitro kinase inhibition assay.

dot

Cell_Proliferation_Workflow cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_viability Viability Measurement cluster_data_analysis Data Analysis P1 Seed cells in 96-well plates P2 Allow cells to adhere overnight P1->P2 T2 Add compound dilutions to cells P2->T2 T1 Prepare serial dilutions of compounds in media T1->T2 T3 Incubate for 72 hours T2->T3 V1 Add MTT or other viability reagent T3->V1 V2 Incubate for 3-4 hours V1->V2 V3 Solubilize formazan crystals V2->V3 V4 Read absorbance V3->V4 D1 Calculate % growth inhibition V4->D1 D2 Determine GI50 values D1->D2

Caption: Workflow for the cell-based proliferation assay.

Conclusion

The thieno[3,2-d]pyrimidine derivative, Compound 10c, demonstrates exceptional potency and high selectivity for Cdc7 kinase, particularly when compared to closely related kinases such as Cdk2. While comprehensive kinome-wide data is needed for a complete picture, the initial findings suggest a favorable selectivity profile. In comparison, TAK-931, a clinical-stage Cdc7 inhibitor, also exhibits excellent selectivity across the kinome. The provided data and protocols offer a framework for researchers to further evaluate and compare these and other thieno[3,2-d]pyrimidine-based inhibitors for their specific research applications. The high selectivity of this scaffold underscores its potential for developing targeted therapies with reduced off-target effects.

References

Safety Operating Guide

Personal protective equipment for handling 7-Methylthieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 7-Methylthieno[3,2-d]pyrimidine. The following guidance is based on the SDS for the closely related compound, 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine, and general safety protocols for handling similar chemical structures. Researchers should treat this information as a precautionary guide and perform a thorough risk assessment before handling this compound.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions, ensuring safe laboratory practices and responsible chemical handling.

Personal Protective Equipment (PPE)

Based on the analysis of related thienopyrimidine derivatives, the following PPE is recommended to minimize exposure and ensure personal safety during handling.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be necessary for splash-prone procedures.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). The breakthrough time of the glove material should be considered. Always inspect gloves for tears or holes before use.
Skin and Body A flame-retardant lab coat is mandatory. Additional protection, such as an apron or full-body suit, may be required for large-scale operations or in case of potential spills.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used when handling the powder outside of a certified chemical fume hood.

Operational Plan: Step-by-Step Handling

Adherence to a strict operational workflow is critical for the safe handling of this compound.

2.1. Preparation and Engineering Controls

  • Fume Hood: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust particles.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Eyewash and Safety Shower: An accessible and operational eyewash station and safety shower are mandatory in the immediate work area.[1]

  • Spill Kit: A well-stocked chemical spill kit should be readily available.

2.2. Handling Procedures

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of the compound in the fume hood. Use a spatula to transfer the solid and avoid creating dust.

  • Dissolving: If the experimental protocol requires a solution, add the solvent to the solid slowly and stir gently to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood.

  • Post-Handling: After handling, decontaminate the work area, including the balance and any other equipment used.

2.3. Emergency Procedures

Emergency SituationFirst Aid and Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contain the spill and follow institutional emergency procedures. Prevent the spill from entering drains.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Categorization

  • Solid Waste: Unused or expired this compound, and any grossly contaminated materials (e.g., weighing paper, paper towels).

  • Liquid Waste: Solutions containing this compound.

  • Contaminated PPE: Used gloves, disposable lab coats, etc.

3.2. Disposal Procedures

  • Solid Waste: Collect in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Collect in a compatible, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Dispose of as solid hazardous waste.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[3][4]

Safe Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow Start Start: Obtain this compound RiskAssessment Conduct Risk Assessment Start->RiskAssessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->PPE EngineeringControls Prepare Engineering Controls (Fume Hood, Eyewash, Spill Kit) PPE->EngineeringControls Handling Handle Compound in Fume Hood (Weighing, Dissolving, Reaction) EngineeringControls->Handling Decontamination Decontaminate Work Area and Equipment Handling->Decontamination WasteSegregation Segregate Waste (Solid, Liquid, PPE) Handling->WasteSegregation During Handling Decontamination->WasteSegregation WasteStorage Store Waste in Labeled, Sealed Containers WasteSegregation->WasteStorage Disposal Arrange for Professional Hazardous Waste Disposal WasteStorage->Disposal End End: Procedure Complete Disposal->End

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.